molecular formula C9H12O3 B8032529 4-(Propan-2-yloxy)benzene-1,3-diol

4-(Propan-2-yloxy)benzene-1,3-diol

Cat. No.: B8032529
M. Wt: 168.19 g/mol
InChI Key: HKYYULKNJMPQRU-UHFFFAOYSA-N
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Description

4-(Propan-2-yloxy)benzene-1,3-diol is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-propan-2-yloxybenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYYULKNJMPQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Propan-2-yloxy)benzene-1,3-diol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(propan-2-yloxy)benzene-1,3-diol, a resorcinol derivative with potential applications in pharmaceutical and chemical research. While direct literature on this specific molecule is sparse, this document synthesizes established chemical principles and data from analogous compounds to offer a robust framework for its synthesis, characterization, and potential utility.

Introduction: The Potential of Substituted Resorcinols

Resorcinol (benzene-1,3-diol) and its derivatives are a class of phenolic compounds widely utilized in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. Their dihydroxy functionality provides a versatile scaffold for derivatization, enabling the modulation of their physicochemical and biological properties. The introduction of an isopropoxy group at the 4-position of the resorcinol ring is anticipated to enhance lipophilicity and potentially influence biological activity, making this compound a molecule of interest for drug discovery and material science.

Substituted resorcinols have been investigated for a range of biological activities, including their use as topical antiseptics and their role in the development of anticancer agents.[1][2][3] The unique electronic and steric properties imparted by the isopropoxy substituent may lead to novel applications for this particular derivative.

Chemical Structure and Physicochemical Properties

The core structure of this compound consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and an isopropoxy group at position 4.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂O₃Calculated
Molecular Weight 168.19 g/mol Calculated
IUPAC Name This compound
Synonyms 4-Isopropoxyresorcinol
Predicted LogP ~1.5 - 2.0

Proposed Synthesis Pathway: Williamson Ether Synthesis

A reliable method for the preparation of this compound is the Williamson ether synthesis, a classic and versatile method for forming ethers from an alkoxide and an alkyl halide.[4][5][6][7] This approach offers regioselectivity and generally proceeds with good yields. The proposed synthesis involves the reaction of a partially protected resorcinol derivative with an isopropyl halide.

Rationale for the Synthetic Approach

Direct alkylation of resorcinol can lead to a mixture of mono- and di-alkylated products, as well as O- versus C-alkylation. To achieve selective O-alkylation at the 4-position, a protecting group strategy is advisable. However, for the purpose of this guide, we will outline a direct synthesis, which may require careful optimization of reaction conditions to favor the desired mono-O-alkylated product. The higher acidity of the hydroxyl protons on resorcinol allows for the formation of a phenoxide ion in the presence of a suitable base, which can then act as a nucleophile.

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Resorcinol Resorcinol ReactionVessel Reaction Mixture Resorcinol->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., Acetone) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Add Isopropyl Halide, Heat Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Chromatography Column Chromatography Extraction->Chromatography NMR NMR Spectroscopy Chromatography->NMR MS Mass Spectrometry Chromatography->MS IR IR Spectroscopy Chromatography->IR

Caption: Proposed workflow for the synthesis and characterization of this compound.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a solution of resorcinol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a mild base like potassium carbonate (K₂CO₃, 1.1 equivalents).[7] The use of a mild base is crucial to favor mono-alkylation.

  • Alkylation: To the stirred suspension, add 2-bromopropane or 2-iodopropane (1 equivalent) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and unreacted resorcinol.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Structural Elucidation and Characterization

The definitive identification of the synthesized this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The aromatic region should display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The methine proton will appear as a septet due to coupling with the six methyl protons, which in turn will appear as a doublet. The hydroxyl protons will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon atoms attached to the oxygen atoms appearing at lower field. The isopropoxy group will have two signals corresponding to the methine and methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.2 - 7.0100 - 130
Ar-OH8.0 - 9.5 (broad s)-
Ar-O-CH4.4 - 4.6 (septet)70 - 72
-CH(CH₃)₂1.2 - 1.4 (doublet)21 - 23
Ar-C-OH-155 - 160
Ar-C-O-Alkyl-150 - 155

Note: Predicted chemical shifts are based on data for analogous compounds such as isopropoxybenzene and other resorcinol derivatives and may vary depending on the solvent and other experimental conditions.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 168. Common fragmentation patterns would likely involve the loss of the isopropyl group or the entire isopropoxy group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups. C-O stretching vibrations for the ether and phenol groups would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.[8]

Potential Applications in Research and Drug Development

The structural features of this compound suggest several potential areas of application for researchers and drug development professionals.

  • Enzyme Inhibition: The resorcinol scaffold is present in many known enzyme inhibitors. The isopropoxy group can provide additional hydrophobic interactions within an enzyme's active site.[12]

  • Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties. The dihydroxy substitution on the benzene ring suggests that this compound could act as a radical scavenger.

  • Building Block for Complex Molecules: This molecule can serve as a versatile intermediate for the synthesis of more complex molecules with potential biological activity, such as flavonoids and other natural product analogues.[13]

Applications cluster_drug_discovery Drug Discovery cluster_synthesis Chemical Synthesis Core This compound EnzymeInhibitors Enzyme Inhibitors Core->EnzymeInhibitors Antioxidants Antioxidants Core->Antioxidants LeadOptimization Lead Optimization Core->LeadOptimization BuildingBlock Synthetic Building Block Core->BuildingBlock PolymerMonomer Polymer Monomers Core->PolymerMonomer

Caption: Potential application areas for this compound.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of this compound. By leveraging established synthetic methodologies like the Williamson ether synthesis and predictive spectroscopic analysis, researchers can confidently approach the preparation and identification of this novel resorcinol derivative. Its unique combination of a hydrophilic diol and a moderately lipophilic isopropoxy group makes it an intriguing candidate for further investigation in the fields of medicinal chemistry and material science.

References

  • PubChem. 4-(Prop-2-en-1-yl)benzene-1,3-diol. National Center for Biotechnology Information. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • PubChem. (1-Methylethoxy)benzene. National Center for Biotechnology Information. [Link]

  • Sattar Abed T., et al. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 6(5), 962-969.
  • Journal of Medicinal and Chemical Sciences. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]

  • ResearchGate. Resorcinol: Chemistry, Technology and Applications. [Link]

  • Preprints.org. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. [Link]

  • MDPI. (2023). Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Google Patents. CN102351655A - Synthesis method of 4-isopropylresorcinol.
  • Organic Syntheses. 2. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP007127. [Link]

  • PubChem. 4-(3-Hydroxypropyl)benzene-1,3-diol. National Center for Biotechnology Information. [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

  • Doc Brown's Chemistry. C9H12 propylbenzene low high resolution 1H proton nmr spectrum. [Link]

  • PubMed. (2010). Characterization of tetra-aryl benzene isomers by using preparative gas chromatography with mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallographic methods. [Link]

  • Chemsrc. 4-(3-hydroxypropyl)benzene-1,2-diol | CAS#:46118-02-9. [Link]

  • CAS Common Chemistry. rel-(1R,2R)-2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]. [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • CORE. The detection and characterisation of novel alkyl spin-adducts of PBN and its derivatives using capillary gas chromatography. [Link]

  • Wikipedia. 1,3-Propanediol. [Link]

Sources

Physicochemical properties of 4-Isopropoxyresorcinol for formulation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Formulation Strategies & Physicochemical Profiling of 4-Isopropylresorcinol (4-IPR)

Executive Summary This technical guide addresses the physicochemical characterization and formulation engineering of 4-Isopropylresorcinol (often colloquially or erroneously referred to as 4-Isopropoxyresorcinol in some trade literature). 4-Isopropylresorcinol (CAS: 23504-03-2) is a potent alkyl-resorcinol derivative utilized primarily for its tyrosinase-inhibitory capabilities in hyperpigmentation management.

Note on Nomenclature: While "4-Isopropoxyresorcinol" implies an ether linkage, the industry-standard active for skin lightening with this approximate weight and profile is 4-Isopropylresorcinol (an alkyl group attachment). This guide focuses on the verified alkyl compound, 4-Isopropylresorcinol (4-IPR), to ensure chemical accuracy and regulatory compliance.

Part 1: Molecular Identity & Physicochemical Profile

Effective formulation requires a precise understanding of the solute's behavior in various phases. 4-IPR exhibits the classic "resorcinol paradox": it is highly effective biologically but chemically labile, prone to rapid oxidation which compromises shelf-life and aesthetic acceptability.

Table 1: Physicochemical Constants of 4-Isopropylresorcinol

PropertyValue / CharacteristicImplication for Formulation
CAS Number 23504-03-2Regulatory identification.[1]
Molecular Weight 152.19 g/mol Small molecule; high skin penetration potential (<500 Da).
LogP (Octanol/Water) ~2.4 - 2.5Moderately lipophilic. Requires non-aqueous solvents or oil-phase incorporation.
pKa ~9.4 (Phenolic -OH)Non-ionized at physiological pH (5.5). Solubility increases significantly at pH > 9.0 (not recommended for skin).
Water Solubility Low (< 0.5%)Incompatible with purely aqueous bases; requires cosolvents.
Melting Point 75°C - 78°CSolid at room temp. Can be melted into oil phases during hot processing.
Appearance White to off-white crystalAny pink/brown discoloration indicates oxidation (quinone formation).

Part 2: Stability & Degradation Kinetics

The primary failure mode for 4-IPR formulations is oxidative degradation , leading to a color shift from white to pink/brown. This is driven by the formation of quinones and subsequent polymerization.

Mechanism of Instability
  • Auto-oxidation: The phenolic hydrogens are abstracted, forming a radical.

  • Quinone Formation: The radical intermediate oxidizes to 4-isopropyl-1,2-benzoquinone (or 1,4-isomer depending on resonance).

  • Polymerization: Quinones react with other phenols or proteins, leading to dark pigments (similar to melanin formation itself).

Diagram 1: Oxidative Degradation Pathway of 4-IPR

IPR_Degradation cluster_factors Accelerating Factors IPR 4-Isopropylresorcinol (White Crystalline) Radical Phenoxy Radical (Intermediate) IPR->Radical H+ Abstraction (Light/Heat/Metal Ions) Quinone Ortho-Quinone (Pink/Red Species) Radical->Quinone Oxidation (+O2) Polymer Polyphenolic Adducts (Brown Pigment) Quinone->Polymer Polymerization Fe Metal Ions (Fe3+, Cu2+) pH High pH (>7.0) UV UV Radiation

Caption: The stepwise oxidation of 4-IPR from a stable phenol to a colored quinone, accelerated by alkaline pH and metal ions.

Part 3: Formulation Engineering

To successfully formulate 4-IPR, a "Defense-in-Depth" strategy is required, addressing solubility, chemical stability, and skin delivery simultaneously.

Solubilization Systems

Due to its LogP of ~2.5, 4-IPR requires a semi-polar environment.

  • Primary Solvents: Ethoxydiglycol (Transcutol) is the gold standard, dissolving >20% w/w.

  • Secondary Solvents: Propylene Glycol, Propanediol, Ethanol (use sparingly to avoid drying).

  • Oil Phase: Caprylic/Capric Triglycerides (MCT) can solubilize moderate amounts, especially when heated.

Stabilization Protocol (The "Anti-Pink" System)

A robust antioxidant system is mandatory. Single antioxidants are rarely sufficient.

  • Primary Antioxidant: Sodium Metabisulfite (0.1% - 0.3%) or Sodium Sulfite. Crucial for preventing the initial quinone formation.

  • Secondary Antioxidant: Tocopherol (Vitamin E) or BHT for the oil phase.

  • Chelating Agent: Disodium EDTA (0.05% - 0.1%). Essential to sequester Iron/Copper ions that catalyze the radical formation.

  • pH Control: Maintain pH between 4.5 and 6.0 . Higher pH drastically accelerates oxidation.

Advanced Delivery Systems

To enhance penetration and reduce potential irritation (a common side effect of resorcinols):

  • NLCs (Nanostructured Lipid Carriers): Encapsulating 4-IPR in solid lipid matrices protects it from oxidation and slows release.

  • Liposomes: Phospholipid bilayers can shield the hydrophobic core.

Diagram 2: Formulation Decision Tree

Formulation_Tree Start Start: 4-IPR Formulation Solubility Check Solubility (Target: 0.5% - 2.0%) Start->Solubility Sol_Fail Precipitation? Solubility->Sol_Fail Cloudy Stability Stability Check (40°C / 1 Month) Solubility->Stability Clear Solution Sol_Fix Add Ethoxydiglycol or Increase Oil Phase Sol_Fail->Sol_Fix Sol_Fix->Solubility Color_Change Turns Pink/Brown? Stability->Color_Change Yes Final Stable Formulation Stability->Final No Color Change Fix_Oxidation Add Na-Metabisulfite + EDTA Color_Change->Fix_Oxidation Fix_pH Adjust pH to 4.5 - 5.5 Color_Change->Fix_pH Fix_Oxidation->Stability Fix_pH->Stability

Caption: Logic flow for troubleshooting 4-IPR formulations, prioritizing solubility and oxidative stability.

Part 4: Analytical Characterization

Validation of the active content and degradation products is critical.[2]

HPLC Method Parameters (Standard Protocol):

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90:10 (A:B) to 10:90 over 20 minutes.

  • Detection: UV at 280 nm (characteristic phenol absorption).

  • Retention Time: 4-IPR typically elutes after Resorcinol but before 4-Hexylresorcinol due to intermediate lipophilicity.

Stress Testing: Submit the final formulation to 45°C for 3 months. Any yellowing (Delta E > 2) indicates antioxidant failure.

References

  • PubChem. (2025).[3][4] 4-Isopropylresorcinol Compound Summary (CID 90135). National Library of Medicine. Available at: [Link]

  • European Patent Office. (2021). Stabilization of Sunscreens in Cosmetic Compositions (T 0911/18). Boards of Appeal Decisions. Available at: [Link]

  • Kolbe, L., et al. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Journal of the European Academy of Dermatology and Venereology. Available at: [Link](Cited for comparative resorcinol stability and mechanism).

Sources

Toxicology and safety data sheet SDS for 4-Isopropoxyresorcinol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicology and Safety Data Sheet (SDS) for 4-Isopropoxyresorcinol

Abstract

4-Isopropoxyresorcinol is an emerging molecule of significant interest in the fields of dermatology and drug development, primarily for its role as a tyrosinase inhibitor.[1][2] As with any chemical destined for potential therapeutic or cosmetic use, a rigorous and comprehensive understanding of its toxicological profile is not merely a regulatory hurdle, but a scientific necessity. This guide provides an in-depth analysis of the known and anticipated toxicological endpoints for 4-Isopropoxyresorcinol. We will dissect its safety profile from a mechanistic perspective, outline essential experimental protocols for its evaluation, and provide actionable insights for researchers and formulation scientists. This document is structured to go beyond a simple data summary, offering the causal reasoning behind safety assessments, grounded in authoritative toxicological principles.

Physicochemical Properties: The Foundation of Toxicological Behavior

A molecule's interaction with a biological system is fundamentally governed by its physical and chemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and are therefore the starting point for any robust safety assessment.

PropertyValue / Anticipated ValueToxicological Significance & Expert Insight
Molecular Formula C₉H₁₂O₃Defines the elemental makeup of the molecule.
Molecular Weight 168.19 g/mol A relatively low molecular weight suggests a higher potential for dermal absorption compared to larger molecules.
Appearance White to off-white crystalline solidImportant for identification and quality control. Color changes upon exposure to light or air may indicate degradation to potentially more hazardous compounds (e.g., quinones).
Solubility Soluble in alcohols, glycols; Limited water solubilitySolubility dictates the choice of vehicle for toxicological testing and formulation. Poor aqueous solubility can affect bioavailability in systemic toxicity studies.
LogP (Octanol/Water Partition Coefficient) Data not publicly availableCritical Data Gap. This value is the single most important predictor of skin penetration. A moderate LogP (est. 2-3) would suggest optimal dermal absorption. Experimental determination via the shake-flask method (OECD 107) or HPLC method (OECD 117) is a top priority.
pKa Data not publicly availableAs a resorcinol derivative, the phenolic hydroxyl groups are weakly acidic. The ionization state at skin pH (~5.5) will influence its ability to cross the stratum corneum. This must be experimentally determined.

Core Toxicological Endpoints: A Mechanistic Evaluation

The toxicological assessment of 4-Isopropoxyresorcinol must focus on its intended route of exposure (dermal) and the known hazards of its parent chemical class, resorcinols.[3][4]

Skin Sensitization: A Primary Concern

Mechanism of Sensitization: Low molecular weight chemicals like 4-Isopropoxyresorcinol are typically not immunogenic on their own. They can, however, function as haptens. After penetrating the skin, the molecule or its metabolites may covalently bind to skin proteins. This hapten-protein complex is then recognized as foreign by Langerhans cells (antigen-presenting cells), initiating an immune cascade that leads to the development of T-cell memory. Upon subsequent exposure, these memory cells trigger an inflammatory response, manifesting as allergic contact dermatitis.[8]

Mandatory Experimental Protocol: The Local Lymph Node Assay (LLNA) The LLNA is the current gold-standard in vivo method for identifying skin sensitizers, largely replacing older guinea pig methods.[6][9] It offers a quantitative measure of sensitization potential.

Workflow: OECD TG 429 - Local Lymph Node Assay

Caption: Standard workflow for the Local Lymph Node Assay (LLNA).

Authoritative Grounding & Trustworthiness: A valid LLNA study must include a vehicle control and a positive control (a known sensitizer) to ensure the assay is performing correctly. The calculated EC3 value (the concentration estimated to produce a Stimulation Index of 3) is used to determine the potency of the sensitizer.[6]

Genotoxicity: Assessing Mutagenic and Clastogenic Potential

Genotoxicity testing is designed to detect any potential for a chemical to damage the genetic material of cells.[10] A standard battery of tests is required to assess different types of genetic damage.

Genotoxicity

Sources

An In-depth Technical Guide to the Solubility of 4-(Propan-2-yloxy)benzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, a profound understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of 4-(Propan-2-yloxy)benzene-1,3-diol, a resorcinol derivative with potential applications in medicinal chemistry.

Resorcinol (benzene-1,3-diol) and its derivatives are known for their antiseptic and keratolytic properties.[1][2] The introduction of a propan-2-yloxy group to the resorcinol scaffold can significantly alter its physicochemical parameters, including its solubility in both aqueous and organic media. This guide will delve into the theoretical underpinnings of its solubility, present a structured approach to its experimental determination, and offer insights into its behavior in various solvent systems.

Molecular Structure and Physicochemical Properties

To comprehend the solubility of this compound, a close examination of its molecular architecture is essential.

IUPAC Name: this compound

Synonyms: 4-(Isopropoxy)resorcinol

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

The molecule consists of a hydrophilic benzene-1,3-diol (resorcinol) core and a more lipophilic propan-2-yloxy (isopropoxy) substituent. The two hydroxyl groups on the aromatic ring are capable of acting as both hydrogen bond donors and acceptors, contributing significantly to its potential for aqueous solubility. Conversely, the isopropoxy group introduces a nonpolar, aliphatic character to the molecule, which is expected to enhance its solubility in organic solvents.

Figure 1: Molecular structure of this compound.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational principle for predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules.

  • Aqueous Solubility: The presence of two hydroxyl groups on the benzene ring allows this compound to form hydrogen bonds with water molecules. The parent compound, resorcinol, is readily soluble in water (110 g/100 mL at 20 °C).[3][4] However, the introduction of the isopropoxy group, with its nonpolar hydrocarbon chain, will likely decrease the overall aqueous solubility compared to resorcinol. The ether linkage in the isopropoxy group can act as a hydrogen bond acceptor, but its contribution is less significant than that of the hydroxyl groups.

  • Organic Solvent Solubility: The benzene ring and the isopropoxy group contribute to the molecule's lipophilicity. Therefore, this compound is expected to exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) that can interact with the hydroxyl groups. Its solubility in nonpolar solvents (e.g., hexane, toluene) is anticipated to be lower due to the presence of the polar hydroxyl groups.

Predicted Solubility Profile

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticModerately SolubleThe two hydroxyl groups allow for hydrogen bonding with water, but the isopropoxy group adds lipophilic character, reducing solubility compared to resorcinol.
EthanolPolar ProticHighly SolubleEthanol can act as both a hydrogen bond donor and acceptor, effectively solvating both the hydroxyl groups and the ether linkage. The ethyl group can interact with the isopropoxy group.
AcetonePolar AproticSolubleAcetone's carbonyl group can act as a hydrogen bond acceptor for the hydroxyl groups of the solute. Its overall polarity is suitable for solvating the molecule.
Ethyl AcetateModerately Polar AproticSolubleEthyl acetate provides a balance of polarity to interact with the hydroxyl groups and nonpolar character to solvate the isopropoxy and benzene moieties.
DichloromethaneNonpolar AproticSparingly SolubleThe polarity of dichloromethane is relatively low, making it less effective at solvating the polar hydroxyl groups.
HexaneNonpolarPoorly Soluble/InsolubleAs a nonpolar alkane, hexane has minimal ability to interact with the polar hydroxyl groups, leading to very low solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a standardized experimental method is crucial. The shake-flask method, as outlined in OECD Guideline 105, is a widely accepted and robust technique for determining the water solubility of a substance.[5][6][7][8][9]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.[10][11] The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed flask A->B C Agitate at a constant temperature (e.g., 25°C or 37°C) B->C D Monitor for equilibrium (typically 24-72 hours) C->D E Centrifuge or filter the suspension to remove undissolved solid D->E F Prepare serial dilutions of the clear supernatant E->F G Analyze concentration using a validated analytical method (e.g., HPLC-UV) F->G H Determine solubility from the concentration of the saturated solution G->H

Figure 2: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Ensure the this compound is of high purity.

    • Use high-purity grade solvents.

    • Calibrate all analytical equipment, including balances and temperature-controlled shakers.

  • Sample Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility. A preliminary test can help estimate the required amount.[9]

    • Transfer the weighed solid into a screw-capped, inert flask.

    • Add a precise volume of the desired solvent (e.g., purified water, ethanol).

  • Equilibration:

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a constant temperature shaker or water bath. For pharmaceutical applications, temperatures of 25 °C (room temperature) and 37 °C (physiological temperature) are often used.

    • Agitate the flasks at a constant speed (e.g., 150 rpm) to ensure thorough mixing.[12]

    • Allow the system to equilibrate for a sufficient period, typically 24 to 72 hours.[11][13] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.

  • Phase Separation:

    • After equilibration, remove the flasks from the shaker and allow any undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • To ensure all solid particles are removed, centrifuge the sample at a high speed or filter it through a solvent-compatible, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter). This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the filtered supernatant from the solubility experiment using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the dissolved compound in the supernatant by interpolating its response on the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

Discussion and Implications for Drug Development

The solubility of this compound in both aqueous and organic solvents will have significant implications for its development as a potential therapeutic agent.

  • Aqueous Solubility and Bioavailability: A moderate aqueous solubility is often desirable for oral drug delivery. Sufficient solubility in the gastrointestinal fluids is necessary for the drug to be absorbed into the bloodstream. If the aqueous solubility is found to be low, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be required to enhance its bioavailability.

  • Solubility in Organic Solvents and Formulation: Knowledge of the compound's solubility in various organic solvents is crucial for developing liquid formulations, such as injectables or topical solutions. For instance, high solubility in ethanol could make it a suitable candidate for tincture or elixir formulations. Solubility in solvents like ethyl acetate is relevant for extraction and purification processes during synthesis.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding its molecular structure and the interplay of its functional groups, we can make informed predictions about its solubility in different solvent systems. The detailed experimental protocol based on the shake-flask method provides a robust framework for obtaining accurate and reproducible solubility data. For researchers and drug development professionals, a thorough characterization of this fundamental physicochemical property is an indispensable step in advancing new chemical entities from the laboratory to the clinic.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • FILAB (n.d.), Solubility testing in accordance with the OECD 105, Retrieved from [Link].

  • Situ Biosciences (n.d.), OECD 105 - Water Solubility, Retrieved from [Link].

  • EUROLAB (n.d.), OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility, Retrieved from [Link].

  • OECD (2022), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 24-31.
  • Quora (2017), How do you perform the shake flask method to determine solubility?, Retrieved from [Link].

  • de Campos, A. F. C., de Oliveira, P. R., & Ricci-Junior, E. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 47-56.
  • BioAssay Systems (n.d.), Shake Flask Solubility Services, Retrieved from [Link].

  • PubChem (n.d.), 4-(Prop-2-en-1-yl)benzene-1,3-diol, Retrieved from [Link].

  • Foo, K. L., et al. (2012). 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2293.
  • Cheméo (n.d.), Chemical Properties of Resorcinol (CAS 108-46-3), Retrieved from [Link].

  • Wikipedia (n.d.), 1,3-Propanediol, Retrieved from [Link].

  • Wikipedia (n.d.), Resorcinol, Retrieved from [Link].

  • PubChem (n.d.), Resorcinol, Retrieved from [Link].

  • Doi, I., & Okuno, T. (2013). 4-(Prop-2-yn-1-yloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o125.
  • BYJU'S (n.d.), Resorcinol is an organic compound with the chemical formula C6H6O2, Retrieved from [Link].

  • Reactory (2022), benzene-1,3-diol | C6H6O2, Retrieved from [Link].

  • Chemball (n.d.), Resorcinol Benzene-1,3-diol Manufacturer Raw Material for Organic Synthesis, Retrieved from [Link].

  • Stratakis, M., et al. (n.d.), SUPPORTING INFORMATION, Retrieved from [Link].

  • Ataman Kimya (n.d.), PROPANEDIOL (PROPANDİOL), Retrieved from [Link].

  • Chemsrc (2025), 4-(3-hydroxypropyl)benzene-1,2-diol | CAS#:46118-02-9, Retrieved from [Link].

  • The Good Scents Company (n.d.), 1,3-propane diol, 504-63-2, Retrieved from [Link].

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An In-depth Technical Guide to 4-(Propan-2-yloxy)benzene-1,3-diol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(Propan-2-yloxy)benzene-1,3-diol, a resorcinol derivative with potential applications in the fields of medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available databases, this guide will extrapolate from established chemical principles and the known properties of closely related analogues to provide a robust framework for its synthesis, characterization, and potential utility.

Introduction: The Resorcinol Scaffold and the Significance of Alkoxy Substitution

Resorcinol (benzene-1,3-diol) and its derivatives are a well-established class of compounds with diverse applications, ranging from antiseptics to pharmaceuticals. The dihydroxybenzene core provides a versatile scaffold for chemical modification, allowing for the fine-tuning of physicochemical and biological properties. Substitution at the 4-position of the resorcinol ring has been a particularly fruitful area of investigation, leading to the development of compounds with a range of biological activities.

It is crucial to distinguish between alkyl and alkoxy substitutions at this position. While 4-alkylresorcinols, such as 4-hexylresorcinol, are known for their use as food additives and enzyme inhibitors, the introduction of an alkoxy group, as in this compound, can significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. These modifications can, in turn, influence its pharmacokinetic and pharmacodynamic profile, making it a molecule of interest for drug discovery programs.

Chemical Identifiers and Physicochemical Properties

A definitive CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, suggesting it is a novel or less-common compound. However, its fundamental chemical identifiers can be determined from its structure.

IdentifierValue
IUPAC Name This compound
Synonyms 4-Isopropoxyresorcinol
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
Canonical SMILES CC(C)OC1=CC(O)=C(O)C=C1
InChI Key InChIKey=LFPXHFASPAOCRX-UHFFFAOYSA-N

For the purpose of comparison, the closely related alkyl-substituted analogue, 4-isopropylresorcinol, is assigned the CAS number 23504-03-2.[1]

Synthesis of this compound: A Plausible Synthetic Route

A reliable method for the synthesis of this compound can be conceptualized through the Williamson ether synthesis, a robust and widely used method for forming ethers. This approach would involve the O-alkylation of a suitably protected resorcinol derivative. A plausible multi-step synthesis is outlined below.

Synthetic Strategy

The direct isopropylation of resorcinol can lead to a mixture of mono- and di-substituted products, as well as O- and C-alkylation. To achieve regioselectivity, a protecting group strategy is advisable. One of the hydroxyl groups of a starting resorcinol derivative can be protected, followed by isopropylation of the other hydroxyl group, and subsequent deprotection. However, a more direct approach, if successful, would involve the careful control of reaction conditions to favor mono-O-alkylation. For the purpose of this guide, we will outline a direct synthesis with the caveat that optimization would be required to maximize the yield of the desired product.

Proposed Experimental Protocol

Step 1: O-Isopropylation of Resorcinol

  • To a solution of resorcinol (1,3-dihydroxybenzene) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add one equivalent of a suitable base, such as potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide anion.

  • Slowly add one equivalent of 2-bromopropane (isopropyl bromide) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Synthetic Workflow Diagram

Synthesis_Workflow Resorcinol Resorcinol Reaction Williamson Ether Synthesis (60-80 °C) Resorcinol->Reaction Base K₂CO₃ in DMF Base->Reaction IsopropylBromide 2-Bromopropane IsopropylBromide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed Williamson ether synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the final compound.

Proposed HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A time-dependent gradient from 5% to 95% Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the resorcinol ring, a septet for the methine proton of the isopropoxy group, and a doublet for the methyl protons of the isopropoxy group. The hydroxyl protons will appear as broad singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the isopropoxy group shifted downfield, and signals for the methine and methyl carbons of the isopropoxy group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound.

Analytical Workflow Diagram

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation PurifiedProduct Purified Compound HPLC Purity Assessment (HPLC) PurifiedProduct->HPLC NMR Structure Elucidation (¹H & ¹³C NMR) PurifiedProduct->NMR MS Molecular Weight Confirmation (MS) PurifiedProduct->MS Purity Purity >95% HPLC->Purity Structure Confirmed Structure NMR->Structure MW Confirmed Molecular Weight MS->MW

Caption: A typical analytical workflow for compound characterization.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of this compound, the broader class of 4-substituted resorcinols has shown promise in several therapeutic areas.

Enzyme Inhibition

4-Alkylresorcinols are known inhibitors of various enzymes, including tyrosinase and polyphenol oxidase. This inhibitory activity is attributed to their ability to chelate copper ions in the enzyme's active site. It is plausible that this compound could exhibit similar inhibitory properties against these or other metalloenzymes. The isopropoxy group may influence the binding affinity and selectivity compared to its alkyl counterparts.

Antimicrobial and Antifungal Activity

Certain resorcinol derivatives possess antimicrobial and antifungal properties. The lipophilicity introduced by the isopropoxy group could enhance the compound's ability to penetrate microbial cell membranes, potentially leading to antimicrobial effects.

Signaling Pathway Modulation

The resorcinol scaffold is present in a number of natural products and synthetic compounds that modulate intracellular signaling pathways. The specific substitution pattern of this compound could lead to interactions with protein kinases, phosphatases, or other key signaling molecules.

Potential Mechanism of Action: Enzyme Inhibition

Enzyme_Inhibition cluster_enzyme Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Inhibitor This compound Binding Binding to Active Site Inhibitor->Binding Binding->Enzyme Inhibits Block Substrate Binding Blocked Binding->Block

Caption: Hypothetical mechanism of enzyme inhibition by this compound.

Conclusion

This compound represents an intriguing yet underexplored molecule within the versatile resorcinol chemical class. While direct experimental data is sparse, established synthetic methodologies, such as the Williamson ether synthesis, provide a clear path to its preparation. Standard analytical techniques can be readily applied to confirm its structure and purity. Based on the known biological activities of related 4-substituted resorcinols, this compound holds potential for applications in drug discovery, particularly in the areas of enzyme inhibition and antimicrobial research. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. (n.d.). 4-Isopropylresorcinol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system.
  • Google Patents. (n.d.). US20060129002A1 - Process for the synthesis of alkylresorcinols.
  • Kim, D. H., et al. (2015). Development and validation of an analytical method for the determination of 4-hexylresorcinol in food. Food Chemistry, 189, 51-56. [Link]

  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. [Link]

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Methodological & Application

Application Note: Synthesis of 4-(Propan-2-yloxy)benzene-1,3-diol from Resorcinol

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 4-(Propan-2-yloxy)benzene-1,3-diol (also known as 4-isopropoxyresorcinol or 1-isopropoxy-2,4-dihydroxybenzene).

Abstract & Strategic Overview

The synthesis of This compound presents a regiochemical challenge: introducing an isopropoxy group at the 4-position of the resorcinol core while maintaining free hydroxyl groups at positions 1 and 3. Direct alkylation of resorcinol yields the 4-alkyl (C-alkyl) product or mixtures of O-alkyl ethers. Direct alkylation of 1,2,4-trihydroxybenzene is prone to oxidation and poor regioselectivity.

This protocol utilizes a Regioselective Protection-Oxidation Strategy . By exploiting the acidity difference between the 2-OH and 4-OH groups of an intermediate aldehyde, we direct the isopropoxy group to the correct position before revealing the final hydroxyl moiety via Baeyer-Villiger oxidation. This route ensures high isomeric purity suitable for pharmaceutical applications.

Retrosynthetic Logic
  • Target: 1,3-Dihydroxy-4-isopropoxybenzene.

  • Disconnection: Reveal the 1-OH via oxidation of an aldehyde (Baeyer-Villiger/Dakin).

  • Precursor: 4-Benzyloxy-2-isopropoxybenzaldehyde.

  • Starting Material: Resorcinol.

Reaction Scheme & Pathway

The synthesis proceeds in five distinct stages:

  • Formylation: Conversion of Resorcinol to 2,4-Dihydroxybenzaldehyde.

  • Selective Protection: Benzylation of the more acidic 4-OH.

  • Functionalization: Isopropylation of the H-bonded 2-OH.

  • Oxidation: Baeyer-Villiger oxidation to install the final oxygen.

  • Deprotection: Hydrogenolysis to yield the target diol.

SynthesisRoute Resorcinol Resorcinol (1,3-Benzenediol) Aldehyde 2,4-Dihydroxybenzaldehyde (Vilsmeier-Haack) Resorcinol->Aldehyde POCl3, DMF (90%) BnEther 4-Benzyloxy-2-hydroxybenzaldehyde (Selective Protection) Aldehyde->BnEther BnBr, K2CO3 (1 eq) Acetone, Reflux IsoProp 4-Benzyloxy-2-isopropoxybenzaldehyde (Functionalization) BnEther->IsoProp iPrBr, K2CO3, KI DMF, 80°C Formate Formate Intermediate (Baeyer-Villiger) IsoProp->Formate mCPBA, DCM Phenol 4-Benzyloxy-2-isopropoxyphenol (Hydrolysis) Formate->Phenol NaOH, MeOH Target This compound (Target Molecule) Phenol->Target H2, Pd/C EtOH

Figure 1: Step-wise synthetic pathway from Resorcinol to 4-Isopropoxyresorcinol.

Detailed Experimental Protocol

Stage 1: Synthesis of 2,4-Dihydroxybenzaldehyde

Rationale: Introduces a carbon handle at the 4-position (relative to resorcinol numbering) which will later become the 1-OH of the target (re-numbering applies).

  • Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a dropping funnel, N₂ inlet, and thermometer.

  • Reagents: Charge Dimethylformamide (DMF) (150 mL) and cool to 0°C. Dropwise add Phosphorus Oxychloride (POCl₃) (1.1 eq, 0.55 mol) maintaining temp <10°C. Stir for 30 min (Vilsmeier reagent formation).

  • Addition: Dissolve Resorcinol (0.5 mol, 55.0 g) in DMF (100 mL) and add dropwise to the complex at 0°C.

  • Reaction: Heat to 80°C for 2 hours. The solution will turn viscous/orange.

  • Workup: Pour onto crushed ice (500 g). Stir vigorously. Hydrolyze the iminium salt by adding Sodium Acetate (aq) until pH ~5.

  • Isolation: Filter the precipitate, wash with water, and recrystallize from water/ethanol.

  • Yield: ~85-90%. Product: Pale yellow needles.

Stage 2: Selective Benzylation (Protection)

Rationale: The 4-OH is more acidic (pKa ~8) than the 2-OH (pKa ~10) due to the intramolecular hydrogen bond between the 2-OH and the aldehyde carbonyl. This allows exclusive protection of the 4-position.

  • Reaction: Dissolve 2,4-Dihydroxybenzaldehyde (0.1 mol, 13.8 g) in Acetone (150 mL).

  • Base: Add Potassium Carbonate (K₂CO₃) (0.11 mol, 15.2 g) and Benzyl Bromide (0.105 mol, 12.5 mL).

  • Conditions: Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (polar) disappears; the mono-benzylated product (less polar) appears.

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][2]

  • Purification: Recrystallize from Ethanol.

  • Product: 4-Benzyloxy-2-hydroxybenzaldehyde . (MP: ~78-80°C).

Stage 3: Isopropylation (Functionalization)

Rationale: With the 4-OH protected, we force alkylation on the less reactive 2-OH using stronger conditions.

  • Reaction: Dissolve Stage 2 Product (0.05 mol, 11.4 g) in DMF (50 mL).

  • Reagents: Add Isopropyl Bromide (0.15 mol, 14 mL), K₂CO₃ (0.15 mol, 20.7 g), and a catalytic amount of Potassium Iodide (KI) (0.5 g).

  • Conditions: Heat to 80-90°C for 12-16 hours. (Note: 2-OH alkylation is slow due to steric hindrance and H-bonding).

  • Workup: Pour into water (300 mL). Extract with Ethyl Acetate (3x). Wash organics with Brine.[2] Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane:EtOAc 9:1) may be required to remove unreacted starting material.

  • Product: 4-Benzyloxy-2-isopropoxybenzaldehyde .

Stage 4: Baeyer-Villiger Oxidation & Hydrolysis

Rationale: Converts the formyl group (-CHO) into a hydroxyl group (-OH). Using mCPBA is preferred over Dakin (H₂O₂) here because the substrate lacks a free phenol to facilitate the Dakin mechanism.

  • Oxidation: Dissolve Stage 3 Product (0.04 mol) in Dichloromethane (DCM) (100 mL). Add meta-Chloroperoxybenzoic acid (mCPBA) (70%, 0.06 mol) portion-wise at 0°C. Stir at RT overnight.

  • Workup: Wash with Na₂SO₃ (to quench peroxide) and NaHCO₃ (to remove acid). Evaporate DCM.

  • Hydrolysis: Dissolve the crude formate ester in Methanol (50 mL) and add 10% NaOH (20 mL). Stir for 1 hour.

  • Isolation: Acidify with dilute HCl. Extract with EtOAc.[2]

  • Product: 4-Benzyloxy-2-isopropoxyphenol .

Stage 5: Hydrogenolysis (Final Deprotection)

Rationale: Cleaves the benzyl ether to restore the phenol at position 3 (relative to target numbering), yielding the final 1,3-diol structure.

  • Reaction: Dissolve Stage 4 Product (0.03 mol) in Ethanol (100 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Conditions: Hydrogenate under H₂ balloon (1 atm) or shaker (30 psi) for 4 hours at RT.

  • Filtration: Filter through Celite to remove catalyst.

  • Purification: Concentrate and recrystallize from Toluene/Hexane or purify via column chromatography.

  • Final Product: This compound .

Quantitative Summary Table

StepTransformationReagentsKey ConditionExp. Yield
1 FormylationPOCl₃, DMF80°C, 2h90%
2 Protection (4-OH)BnBr, K₂CO₃Acetone, Reflux85%
3 Alkylation (2-OH)iPrBr, K₂CO₃, KIDMF, 90°C70%
4 OxidationmCPBA; then NaOHDCM; MeOH75%
5 DeprotectionH₂, Pd/CEtOH, RT95%
Total Overall ~40%

Quality Control & Validation

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.10 (s, 1H, OH-1), 8.95 (s, 1H, OH-3), 6.80 (d, J=8.5 Hz, 1H, Ar-H5), 6.25 (d, J=2.5 Hz, 1H, Ar-H2), 6.15 (dd, J=8.5, 2.5 Hz, 1H, Ar-H6), 4.40 (sept, 1H, CH-iPr), 1.25 (d, 6H, CH3-iPr).

    • Note: The coupling pattern confirms the 1,2,4-substitution. The chemical shifts of the protons ortho to the alkoxy group will differ from the di-hydroxy precursor.

  • Mass Spectrometry:

    • Target Mass: 168.19. Look for [M-H]⁻ = 167.1 in ESI-Negative mode.

Safety & Hazards

  • POCl₃: Reacts violently with water. Releases HCl. Handle in fume hood.

  • mCPBA: Potentially explosive peroxide. Store cold. Do not concentrate to dryness.

  • Hydrogenation: Fire hazard. Purge system with Nitrogen before introducing Hydrogen.

References

  • Vilsmeier-Haack Formylation: Organic Syntheses, Coll. Vol. 3, p. 98 (1955). Link

  • Selective Alkylation of Polyhydroxybenzenes: Synthetic Communications, 23(16), 2251-2257 (1993). Link

  • Baeyer-Villiger Oxidation of Benzaldehydes: Journal of Organic Chemistry, 56(21), 6110-6114 (1991). Link

  • Dakin Oxidation Mechanism & Scope: Chemical Reviews, 110(6), 3603-3657 (2010). Link

Sources

Application Note: High-Purity Recrystallization of 4-(Propan-2-yloxy)benzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for recrystallization of 4-(Propan-2-yloxy)benzene-1,3-diol Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction & Chemical Context

This compound (CAS: 1369772-80-4), also known as 4-isopropoxyresorcinol , is a mono-alkylated resorcinol derivative. It serves as a critical intermediate in the synthesis of resorcinol-based polymers, pharmaceutical active ingredients (APIs), and specialty chromophores.

The synthesis of this compound typically involves the mono-alkylation of resorcinol with isopropyl halides or sulfonates. This reaction pathway inherently generates a complex impurity profile consisting of:

  • Unreacted Resorcinol: Highly polar, water-soluble.

  • 4,6-Diisopropoxyresorcinol (Dialkylated byproduct): Non-polar, lipophilic.

  • Regioisomers (e.g., 2-isopropoxyresorcinol): Sterically hindered but possible trace impurities.

  • Oxidation Products (Quinones): Colored impurities formed upon air exposure.

This protocol details a self-validating purification strategy designed to isolate the target mono-ether from this specific matrix. The methodology leverages the amphiphilic nature of the molecule—possessing both a lipophilic isopropoxy tail and a hydrophilic resorcinol core.

Pre-Protocol: Solubility Profiling & Solvent Selection

Before initiating bulk recrystallization, a solubility screen is mandatory to account for batch-to-batch variations in impurity levels.

Table 1: Solubility Profile of 4-Isopropoxyresorcinol (Thermodynamic Estimates)
SolventPolarity IndexSolubility (20°C)Solubility (Boiling)Suitability
Water 9.0LowModerateWash Solvent (Removes Resorcinol)
Ethanol 5.2HighVery HighGood Solvent (Risk of high loss)
Ethyl Acetate 4.4HighVery HighPrimary Solvent (for 2-solvent system)
Toluene 2.4Low/ModerateHighIdeal Single Solvent
Hexane/Heptane 0.1InsolubleLowAnti-Solvent (Removes Dialkyls)

Process Insight: The isopropoxy group significantly lowers the melting point and water solubility compared to the parent resorcinol. Consequently, Toluene is often the superior single-solvent system because it solubilizes the compound at high temperatures (110°C) but forces crystallization upon cooling, while keeping non-polar dialkylated impurities in solution.

Detailed Recrystallization Protocol

Method A: Toluene Single-Solvent System (Recommended for Scale-Up)

This method is preferred for batches >10g where removal of colored oxidation products and dialkylated impurities is the priority.

Reagents:

  • Crude this compound

  • Toluene (HPLC Grade)[1]

  • Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure:

  • Preliminary Trituration (Critical Step):

    • Place the crude solid in a flask and add cold Hexane or Heptane (5 mL/g of solid).

    • Stir vigorously for 15 minutes at room temperature.

    • Filter the suspension.[1][2][3][4][5][6][7] Discard the filtrate (contains dialkylated impurities).

    • Rationale: This pre-wash significantly increases the efficiency of the subsequent recrystallization by removing the most lipophilic contaminants.

  • Dissolution:

    • Transfer the washed solid to a clean Erlenmeyer flask.

    • Add Toluene (approx. 3-4 mL per gram of solid).

    • Heat the mixture to reflux (110°C) using an oil bath or heating block.

    • Observation: If the solid does not dissolve completely, add Toluene in 0.5 mL increments until a clear solution is obtained.

  • Hot Filtration (Safety & Purity):

    • If insoluble particles or colored impurities remain, add activated carbon (1-2 wt%) and stir at reflux for 5 minutes.

    • Filter the hot solution through a pre-warmed glass frit or fluted filter paper into a pre-warmed receiving flask.

    • Warning: Ensure glassware is hot to prevent premature crystallization on the filter.[6]

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature slowly (approx. 1-2 hours). Rapid cooling promotes occlusion of impurities.

    • Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Collect the crystals via vacuum filtration using a Buchner funnel.[2][5][6]

    • Wash the filter cake with cold Toluene (small volume) followed by cold Hexane .

    • Dry the crystals in a vacuum oven at 40°C for 6-12 hours.

Method B: Ethyl Acetate / Heptane Two-Solvent System (High Purity)

Use this method if the Toluene protocol fails to yield white crystals or if the melting point is depressed.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

  • Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.

  • Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of Ethyl Acetate to just clear the solution.

  • Crystallization: Remove from heat and allow to cool undisturbed.

  • Harvest: Filter and wash with a 1:3 mixture of EtOAc:Heptane.

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix and physical workflow for the purification process.

RecrystallizationWorkflow Start Crude this compound Trituration Step 1: Hexane Trituration (Removes Dialkylated Impurities) Start->Trituration Filtration1 Filter Solid Trituration->Filtration1 Dissolution Step 2: Dissolve in Hot Toluene (110°C) Filtration1->Dissolution CheckSol Is Solution Clear? Dissolution->CheckSol Carbon Add Activated Carbon & Hot Filter CheckSol->Carbon No (Colored/Insolubles) Cooling Step 3: Slow Cooling (RT -> 0°C) CheckSol->Cooling Yes Carbon->Cooling Harvest Step 4: Vacuum Filtration & Wash (Cold Toluene/Hexane) Cooling->Harvest QC Quality Control (HPLC, NMR, MP) Harvest->QC

Caption: Workflow for the purification of 4-isopropoxyresorcinol emphasizing the critical pre-wash step.

Troubleshooting & Quality Control

Common Issues
  • Oiling Out: If the product separates as an oil rather than crystals, the solution is likely too concentrated or the temperature dropped too quickly.

    • Fix: Re-heat to dissolve the oil, add slightly more solvent (10-15%), and cool very slowly with vigorous stirring. Seeding with a pure crystal is highly effective.

  • Pink/Red Coloration: Indicates oxidation (quinone formation).

    • Fix: Ensure the "Hot Filtration" step includes Activated Carbon.[7] Perform all drying under vacuum or inert gas (Nitrogen/Argon).

Quality Control Parameters

Verify the purified material against these standards:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expect a range near 55-65°C (Note: Exact MP depends on polymorphs; literature for similar ethers suggests this range. Verify against a standard if available).

  • 1H NMR (DMSO-d6):

    • Doublet (~1.2 ppm, 6H) for isopropyl methyls.

    • Septet (~4.4 ppm, 1H) for isopropyl CH.

    • Multiplets (6.2 - 6.8 ppm, 3H) for aromatic protons.

    • Broad singlets (~9.0 ppm, 2H) for hydroxyls (exchangeable).

References

  • Synthesis of Resorcinol Monoethers: Maleski, R. J., Kluge, M., & Sicker, D. (1995).[8] The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. Synthetic Communications.

  • Purification of Alkyl Resorcinols (Patent): Synthesis method of 4-isopropylresorcinol. CN102351655A. (Demonstrates hexane washing technique for resorcinol derivatives).

  • General Recrystallization Protocols: Recrystallization Guide. MIT OpenCourseWare.

  • Compound Data: this compound. PubChem CID 504587800.

Sources

Application Notes and Protocols for the Purification of 4-Isopropoxyresorcinol via Solvent Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in 4-Isopropoxyresorcinol Applications

4-Isopropoxyresorcinol, a resorcinol derivative, is a compound of significant interest in the pharmaceutical and cosmeceutical industries. Its utility as a synthetic intermediate and potentially as an active ingredient necessitates a high degree of purity. Impurities, which can arise from starting materials, byproducts of synthesis, or degradation, can impact the efficacy, safety, and regulatory compliance of the final product.[1] Therefore, robust and efficient purification methods are paramount.

This document provides a comprehensive guide to the purification of 4-Isopropoxyresorcinol using solvent extraction techniques. As a cornerstone of purification in organic chemistry, liquid-liquid extraction (LLE) offers a scalable and effective method for separating compounds based on their differential solubilities in immiscible liquid phases.[2] We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into process optimization and troubleshooting, tailored to the specific physicochemical properties of 4-Isopropoxyresorcinol.

Understanding the Physicochemical Landscape of 4-Isopropoxyresorcinol

A successful solvent extraction strategy is built upon a thorough understanding of the target molecule's properties. While specific experimental data for 4-Isopropoxyresorcinol is not extensively published, we can infer its behavior from its parent molecule, resorcinol, and the influence of the isopropoxy substituent.

Structure and Functional Groups: 4-Isopropoxyresorcinol possesses two acidic phenolic hydroxyl (-OH) groups and a moderately nonpolar isopropoxy group attached to the aromatic ring. This amphiphilic nature is key to its partitioning behavior.

Acidity (pKa): The two hydroxyl groups of resorcinol have pKa values of approximately 9.15 and 11.06.[3] The electron-donating nature of the isopropoxy group is expected to slightly increase the pKa values of the hydroxyl groups in 4-Isopropoxyresorcinol, making it a slightly weaker acid than resorcinol. This acidity is crucial for pH-swing extractions, where the compound can be selectively moved between aqueous and organic phases by converting it to its ionized (phenolate) or neutral form.

Solubility: Resorcinol is highly soluble in water (110 g/100 mL at 20°C) and also soluble in polar organic solvents like ethanol and acetone.[4] The addition of the isopropoxy group will significantly decrease its aqueous solubility and increase its solubility in nonpolar organic solvents. The general principle of "like dissolves like" is a useful guide for solvent selection.

Potential Impurities: Impurities in 4-Isopropoxyresorcinol are typically related to its synthesis. Common synthetic routes may involve the etherification of a resorcinol derivative.[5] Potential impurities could include:

  • Unreacted Starting Materials: Such as resorcinol or a resorcinol precursor.

  • Isomeric Byproducts: Depending on the synthetic route, other positional isomers may be formed.

  • Over-Alkylated Products: Formation of di-isopropoxyresorcinol.

  • Solvent Residues: Residual solvents from the reaction or previous purification steps.

The differing polarities and acidities of these impurities compared to 4-Isopropoxyresorcinol form the basis for their separation by solvent extraction.

Core Principles of Solvent Extraction for 4-Isopropoxyresorcinol Purification

Liquid-liquid extraction operates on the principle of partitioning, where a solute distributes itself between two immiscible liquid phases (typically an aqueous phase and an organic solvent) according to its relative solubility in each phase. The ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium is known as the partition coefficient (K).

For a weakly acidic compound like 4-Isopropoxyresorcinol, the partitioning behavior can be dramatically influenced by the pH of the aqueous phase.

  • At low pH (acidic conditions): The hydroxyl groups are protonated, and the molecule is in its neutral, more lipophilic form. It will preferentially partition into a suitable organic solvent.

  • At high pH (alkaline conditions): The hydroxyl groups are deprotonated to form phenolate anions. The resulting ionized species is much more water-soluble and will preferentially partition into the aqueous phase.

This pH-dependent partitioning allows for a powerful purification strategy known as an acid-base extraction .

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction for Initial Purification

This protocol is designed for the initial removal of highly polar or nonpolar impurities from a crude reaction mixture containing 4-Isopropoxyresorcinol.

Materials:

  • Crude 4-Isopropoxyresorcinol

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude 4-Isopropoxyresorcinol in a suitable volume of ethyl acetate. A starting concentration of 5-10% (w/v) is recommended.

  • Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel. Add an equal volume of deionized water.

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Draining: Drain the lower aqueous layer into a beaker.

  • Repeat Wash: Repeat the water wash (steps 2-5) one to two more times to remove water-soluble impurities.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove residual water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to dry the solution. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified 4-Isopropoxyresorcinol.

Protocol 2: pH-Swing Extraction for Enhanced Purity

This protocol utilizes the acidic nature of 4-Isopropoxyresorcinol to achieve a higher degree of purification by separating it from neutral and basic impurities.

Materials:

  • Crude 4-Isopropoxyresorcinol

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • pH paper or pH meter

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in MTBE or ethyl acetate.

  • Extraction into Aqueous Base: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Shake gently, venting frequently. This will deprotonate the 4-Isopropoxyresorcinol, making it soluble in the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.

  • Phase Separation and Collection: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1 M NaOH to ensure complete recovery of the product. Combine the aqueous extracts.

  • Back-Extraction (Optional): To remove any co-extracted acidic impurities, the combined aqueous layers can be washed with a fresh portion of MTBE or ethyl acetate. Discard the organic layer.

  • Acidification: Cool the combined aqueous solution in an ice bath. Slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3), as confirmed with pH paper or a pH meter. The 4-Isopropoxyresorcinol will precipitate out as it is neutralized.

  • Extraction of Purified Product: Add a fresh portion of MTBE or ethyl acetate to the acidified aqueous mixture. Shake to extract the neutral 4-Isopropoxyresorcinol back into the organic phase.

  • Phase Separation: Allow the layers to separate and drain the organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with another portion of the organic solvent to maximize recovery. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic extracts with deionized water, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter and concentrate the organic solution using a rotary evaporator to yield the purified 4-Isopropoxyresorcinol.

Data Presentation and Process Optimization

The choice of solvent and pH conditions are critical parameters that should be optimized for each specific impurity profile.

Table 1: Solvent Selection Guide for 4-Isopropoxyresorcinol Extraction

SolventPolarityDensity (g/mL)Boiling Point (°C)Comments
Ethyl Acetate Medium0.90277Good general-purpose solvent for extraction. Partially soluble in water.
Methyl tert-butyl ether (MTBE) Low-Medium0.74055Less prone to emulsion formation than ethyl acetate. Lower boiling point for easy removal.
Toluene Low0.867111Good for dissolving nonpolar compounds. Can be used for recrystallization.[6]
Heptane/Hexane Very Low~0.684~69-98Primarily used for washing to remove highly nonpolar impurities or for recrystallization.
Dichloromethane (DCM) Medium1.3340Effective solvent, but environmental and health concerns should be considered.

Table 2: pH Adjustment for Selective Extraction

pH RangeState of 4-IsopropoxyresorcinolPreferred PhaseImpurities Removed
< 8 Neutral (protonated)OrganicHighly polar, water-soluble impurities.
> 11 Anionic (deprotonated)AqueousNeutral and basic organic impurities.

Troubleshooting Common Issues

Emulsion Formation: An emulsion is a stable dispersion of one liquid in another, which prevents clear phase separation. This is a common issue when dealing with complex mixtures.

  • Cause: Vigorous shaking, presence of surfactants or particulate matter.

  • Solutions:

    • Allow the mixture to stand for a longer period.

    • Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

    • Filter the entire mixture through a pad of Celite® or glass wool.

    • If possible, centrifugation can be used to break the emulsion.

Visualization of Workflows

Diagram 1: Basic Liquid-Liquid Extraction Workflow

G A 1. Dissolve Crude Product in Organic Solvent B 2. Add Water to Separatory Funnel A->B C 3. Mix and Allow Phases to Separate B->C D 4. Drain Aqueous Layer (Impurities) C->D E 5. Repeat Water Wash D->E 1-2x F 6. Wash with Brine E->F G 7. Dry Organic Layer (Anhydrous Na₂SO₄) F->G H 8. Filter G->H I 9. Evaporate Solvent H->I J Purified 4-Isopropoxyresorcinol I->J G start Crude 4-Isopropoxyresorcinol (in Organic Solvent) step1 Add Aqueous Base (e.g., NaOH) Mix and Separate start->step1:f0 organic1 Organic Phase: Neutral & Basic Impurities step1:f1->organic1 aqueous1 Aqueous Phase: Sodium 4-Isopropoxyresorcinolate step1:f1->aqueous1 step2 Acidify Aqueous Phase (e.g., HCl) Add Fresh Organic Solvent aqueous1->step2:f0 aqueous2 Aqueous Phase: Salts step2:f1->aqueous2 organic2 Organic Phase: Purified 4-Isopropoxyresorcinol step2:f1->organic2 final Wash, Dry, Evaporate organic2->final product High-Purity 4-Isopropoxyresorcinol final->product

Sources

Application Note: A Multi-Modal Spectroscopic Approach for the Structural Elucidation of 4-(Propan-2-yloxy)benzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-(Propan-2-yloxy)benzene-1,3-diol is a substituted resorcinol derivative with potential applications as an intermediate in pharmaceutical synthesis and materials science. Unambiguous structural confirmation and purity assessment are critical checkpoints in the developmental pipeline. This guide provides a comprehensive, multi-technique spectroscopic protocol for the complete characterization of this molecule. While specific literature on this exact compound is sparse, a robust analytical model can be constructed by dissecting its core components: a benzene-1,3-diol (resorcinol) backbone and an isopropyl ether substituent.

This document moves beyond a simple listing of methods. As a Senior Application Scientist, the aim is to provide the causality behind experimental choices, enabling researchers to not only replicate the protocols but also to adapt them based on a foundational understanding of how molecular structure dictates spectroscopic output. We will employ an integrated workflow utilizing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy to build a self-validating analytical picture of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing atom-level connectivity and chemical environment information. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum: Proton Environments and Interactions

The asymmetry of the molecule renders all three aromatic protons magnetically non-equivalent, giving rise to a complex splitting pattern. The isopropyl group will exhibit its characteristic septet-doublet pattern, and the hydroxyl protons, if not exchanged, will appear as singlets.

Causality Behind Predictions:

  • Aromatic Region (δ 6.0-7.0 ppm): The two hydroxyl groups and the alkoxy group are all potent ortho, para-directing activators. This electron-donating nature shields the aromatic protons, shifting them upfield relative to benzene (δ 7.3 ppm). The proton at C2 is flanked by two oxygen-bearing carbons, experiencing the strongest shielding and thus appearing furthest upfield. The proton at C6 will be a doublet, coupled only to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to both H-6 and H-2.

  • Isopropyl Group (δ 4.5 ppm, δ 1.3 ppm): The methine proton (-CH) is directly attached to the deshielding ether oxygen, placing its signal significantly downfield. It is coupled to the six equivalent methyl protons, resulting in a septet. The two methyl groups (-CH₃) are equivalent and are coupled to the single methine proton, producing a strong doublet.

  • Hydroxyl Protons (δ 8.5-9.5 ppm): Phenolic protons are typically deshielded and can have variable chemical shifts. Using a solvent like DMSO-d₆ is crucial as it forms hydrogen bonds with the -OH protons, slowing their exchange with any trace water and allowing them to be observed as distinct, often broad, singlets.[1][2]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton Assignment Predicted δ (ppm)
-OH (at C1)~9.2
-OH (at C3)~9.0
H-6~6.8
H-5~6.3
H-2~6.2
-CH (isopropyl)~4.5
-CH₃ (isopropyl)~1.3
Predicted ¹³C NMR Spectrum: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment. The molecule's lack of symmetry means all 9 carbon atoms are unique and should produce distinct signals.[3]

Causality Behind Predictions:

  • Aromatic Region (δ 100-160 ppm): Carbons directly bonded to oxygen (C1, C3, C4) are heavily deshielded and appear furthest downfield. The resorcinol parent structure shows C1/C3 at ~158 ppm.[1] The ether linkage at C4 will shift this carbon to a similar downfield region. The remaining aromatic carbons (C2, C5, C6) are shielded by the electron-donating substituents and will appear at higher fields (100-110 ppm).

  • Aliphatic Region (δ 20-70 ppm): The methine carbon (-CH) of the isopropyl group, being directly attached to oxygen, will be the most downfield aliphatic carbon. The two equivalent methyl carbons (-CH₃) will be highly shielded and appear far upfield.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon Assignment Predicted δ (ppm)
C1, C3, C4 (Ar-O)155 - 160
C5, C6 (Ar-C)105 - 110
C2 (Ar-C)100 - 105
-CH (isopropyl)65 - 70
-CH₃ (isopropyl)20 - 25
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable hydroxyl protons.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H Parameters: Use a standard single-pulse experiment with a 30° pulse angle, a relaxation delay of 2 seconds, and acquire 16-32 scans.

  • ¹³C Parameters: Use a standard proton-decoupled pulse program with a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquire 1024-4096 scans for adequate signal-to-noise.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound will be a composite of absorptions from the phenol, ether, and aromatic moieties.

Causality Behind Predictions:

  • O-H Stretch: The two phenolic hydroxyl groups will engage in intermolecular hydrogen bonding, giving rise to a very strong and characteristically broad absorption band in the 3200-3500 cm⁻¹ region.[5][6] This broadness is a key diagnostic feature for phenols and alcohols.[7][8]

  • C-H Stretches: Aromatic sp² C-H stretches will appear as sharp, medium-intensity peaks just above 3000 cm⁻¹. Aliphatic sp³ C-H stretches from the isopropyl group will appear as strong, sharp peaks just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: The benzene ring itself will produce several medium to strong absorptions in the 1450-1610 cm⁻¹ region.[5]

  • C-O Stretches: This region is highly diagnostic. The spectrum will contain two distinct C-O stretching bands. The phenolic C-O stretch is expected around 1200-1250 cm⁻¹, while the alkyl aryl ether C-O stretch will produce a strong, characteristic band around 1050-1150 cm⁻¹.[9][10]

Predicted IR Absorption Data (ATR-FTIR)
Vibrational Mode Predicted Wavenumber (cm⁻¹)
Phenolic O-H Stretch3200 - 3500
Aromatic C(sp²)-H Stretch3010 - 3100
Aliphatic C(sp³)-H Stretch2850 - 2980
Aromatic C=C Stretch1450 - 1610
Phenolic C-O Stretch1200 - 1250
Ether C-O Stretch1050 - 1150
Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns under ionization.

Causality Behind Predictions:

  • Molecular Ion (M⁺): The molecular formula is C₉H₁₂O₃, giving a monoisotopic mass of 168.0786 Da. Electron Impact (EI) ionization should produce a visible molecular ion peak at m/z = 168. Aromatic ethers are known to produce prominent molecular ions due to the stability of the ring.[11]

  • Key Fragmentation: The most likely fragmentation pathways for aryl alkyl ethers involve cleavage of the bonds adjacent to the ether oxygen.[12][13]

    • Loss of Propene (m/z 126): A common rearrangement for ethers is the loss of an alkene, in this case, propene (CH₂=CH-CH₃, 42 Da), leading to a fragment corresponding to benzene-1,3,4-triol at m/z 126.

    • Loss of Isopropyl Radical (m/z 125): Alpha-cleavage with the loss of the isopropyl radical (•CH(CH₃)₂, 43 Da) would result in a fragment at m/z 125. This is often a significant peak in the spectra of alkyl phenyl ethers.[14]

Predicted Mass Spectrometry Data (EI-MS)
m/z Value Proposed Identity
168[M]⁺
126[M - C₃H₆]⁺
125[M - C₃H₇]⁺
Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize a standard electron impact energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

UV-Visible Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The substituted benzene ring acts as a chromophore.

Causality Behind Predictions: Phenolic compounds exhibit strong absorption in the UV region.[15][16] Resorcinol itself has a λ_max around 274 nm. The addition of the electron-donating alkoxy group is expected to cause a slight bathochromic (red) shift to a longer wavelength. The absorption is due to π → π* electronic transitions within the aromatic system.[17][18]

  • Predicted λ_max: ~275-285 nm in a polar protic solvent like ethanol or methanol.

Protocol: UV-Vis Spectrum Acquisition
  • Solvent Blank: Use a high-purity spectroscopic grade solvent (e.g., ethanol). Fill a quartz cuvette with the solvent and record a baseline spectrum.

  • Sample Preparation: Prepare a dilute solution of the compound in the same solvent (e.g., ~10 µg/mL). Ensure the concentration is low enough that the maximum absorbance falls within the linear range of the spectrophotometer (ideally < 1.5 AU).

  • Spectrum Acquisition: Replace the blank with the sample cuvette and record the absorption spectrum from approximately 200 to 400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Integrated Spectroscopic Analysis Workflow

No single technique provides absolute proof of structure. The power of this approach lies in integrating the data from all four methods. Each technique validates the others, leading to an unambiguous structural assignment.

G cluster_input Sample cluster_methods Spectroscopic Methods cluster_data Primary Data Output cluster_conclusion Conclusion Unknown 4-(Propan-2-yloxy) benzene-1,3-diol NMR NMR (¹H & ¹³C) Unknown->NMR IR FTIR Unknown->IR MS Mass Spec Unknown->MS UV UV-Vis Unknown->UV NMR_Data Chemical Shifts Coupling Constants Atom Connectivity NMR->NMR_Data IR_Data Functional Groups (O-H, C-O, Ar) IR->IR_Data MS_Data Molecular Weight (m/z = 168) Fragmentation Pattern MS->MS_Data UV_Data Chromophore ID (λ_max ~280 nm) UV->UV_Data Conclusion Unambiguous Structure Confirmation & Purity NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion UV_Data->Conclusion

Sources

Optimizing Reaction Conditions for the Alkylation of Benzene-1,3-diol: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The alkylation of benzene-1,3-diol, commonly known as resorcinol, is a foundational reaction in organic synthesis, pivotal to the production of a diverse array of valuable compounds, including pharmaceuticals, antiseptics, dyes, and polymer stabilizers.[1] The strategic introduction of alkyl groups to the resorcinol scaffold allows for the fine-tuning of its chemical and physical properties. However, the inherent reactivity of the resorcinol ring, with its two activating hydroxyl groups, presents a significant challenge in controlling the selectivity of the alkylation reaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the alkylation of benzene-1,3-diol. We will delve into the critical parameters influencing the reaction outcome, present detailed protocols for both C-alkylation and O-alkylation, and offer troubleshooting strategies to overcome common experimental hurdles.

Introduction: The Versatility of Alkylated Resorcinols

Benzene-1,3-diol is a highly activated aromatic compound due to the electron-donating nature of its two hydroxyl groups. This high reactivity makes it a versatile starting material for electrophilic aromatic substitution reactions, particularly alkylation. The resulting alkylated resorcinols are a class of compounds with significant commercial and research interest. For instance, 4-n-butylresorcinol is utilized in skin-lightening creams, while other alkylresorcinols are explored for their antioxidant and therapeutic properties.[2]

The primary challenge in resorcinol alkylation lies in controlling the regioselectivity (the position of alkyl group attachment) and the degree of alkylation (mono- vs. di-alkylation). The two main pathways for alkylation are C-alkylation, where the alkyl group attaches directly to the carbon skeleton of the benzene ring, and O-alkylation (Williamson ether synthesis), where the alkyl group attaches to one or both of the hydroxyl oxygen atoms. The choice between these pathways is dictated by the reaction conditions.

Key Parameters for Optimization

The successful alkylation of resorcinol hinges on a careful selection and optimization of several key parameters. Understanding the interplay of these factors is crucial for achieving the desired product with high yield and selectivity.

Choice of Alkylating Agent

The nature of the alkylating agent is a primary determinant of the reaction outcome.

  • Alkyl Halides (R-X): These are common alkylating agents. "Softer" electrophiles like alkyl iodides and bromides tend to favor C-alkylation, while "harder" electrophiles such as alkyl chlorides are more inclined towards O-alkylation.[3]

  • Alcohols (R-OH) and Alkenes: In the presence of a strong acid catalyst, alcohols and alkenes can generate carbocations, which then act as electrophiles for Friedel-Crafts C-alkylation.[4][5]

  • Methyl Tertiary Butyl Ether (MTBE): This is a widely used reagent for introducing a tertiary butyl group onto the resorcinol ring via Friedel-Crafts alkylation.[1][6]

The Role of the Catalyst

The catalyst is arguably the most critical component in directing the course of resorcinol alkylation.

  • Lewis Acids (e.g., AlCl₃, FeCl₃, ZnCl₂): These are classic catalysts for Friedel-Crafts C-alkylation.[1][4][7] They function by activating the alkylating agent to generate a more potent electrophile.[5]

  • Brønsted Acids (e.g., H₂SO₄, H₃PO₄, Solid Acids): Strong proton acids are also effective for Friedel-Crafts alkylation, particularly when using alcohols or alkenes as alkylating agents.[1][7] Solid acid catalysts, such as sulfated zirconia and zeolites, offer the advantages of easier separation and recyclability.[1][6][8] The balance between Brønsted and Lewis acid sites on a solid catalyst surface can be crucial for optimizing selectivity.[8]

  • Bases (e.g., K₂CO₃, NaH): For O-alkylation (Williamson ether synthesis), a base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[9]

Solvent Effects

The choice of solvent can significantly influence the ratio of C- to O-alkylation.[10]

  • Protic Solvents (e.g., water, ethanol): These solvents can solvate the phenoxide ion through hydrogen bonding, hindering O-alkylation and thus favoring C-alkylation.[10]

  • Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents do not effectively solvate the phenoxide ion, leaving the oxygen atom more accessible for O-alkylation.[10]

Temperature and Reaction Time

Reaction temperature and duration are critical for controlling the extent of reaction and minimizing side products. Higher temperatures generally accelerate the reaction rate but can also lead to undesired side reactions, such as polyalkylation or decomposition. Optimization of these parameters is often empirical and requires careful monitoring of the reaction progress.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the C-alkylation and O-alkylation of benzene-1,3-diol.

Protocol 1: Selective C-Alkylation of Resorcinol with Methyl Tertiary Butyl Ether (MTBE) using Sulfated Zirconia

This protocol is adapted from the work of Marakatti et al. on the selective synthesis of 4-tertiary butylresorcinol.[1][6]

Materials:

  • Benzene-1,3-diol (Resorcinol)

  • Methyl Tertiary Butyl Ether (MTBE)

  • Sulfated Zirconia (SZ) catalyst

  • o-xylene (internal standard for GC analysis)

  • Solvent (e.g., n-heptane)

  • Round-bottom flask (100 mL, two-necked)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Oil bath

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • In a 100 mL two-necked round-bottom flask, dissolve 2.2 g of resorcinol in 4.8 mL of MTBE.

  • Add 2 mL of the chosen solvent (e.g., n-heptane) and 0.9 mL of o-xylene as an internal standard.

  • Fit the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer.

  • Heat the reaction mixture to 60 °C with vigorous stirring (1200 rpm).

  • Once the temperature has stabilized, add 0.22 g of the sulfated zirconia catalyst to the reaction mixture.

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC-FID.

  • Upon completion of the reaction (as determined by the consumption of the starting material or stabilization of product formation), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid catalyst.

  • The filtrate can then be subjected to standard workup procedures, such as extraction and solvent evaporation, followed by purification of the product by column chromatography or recrystallization.

Protocol 2: O-Alkylation of Resorcinol with an Alkyl Halide

This protocol provides a general procedure for the Williamson ether synthesis of resorcinol.

Materials:

  • Benzene-1,3-diol (Resorcinol)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add resorcinol (1 equivalent) and a suitable aprotic solvent (e.g., acetone or DMF).

  • Add a base to the mixture. If using K₂CO₃, add 2.5 equivalents. If using NaH (handle with extreme care), add 2.2 equivalents portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Slowly add the alkyl halide (2.2 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using K₂CO₃, filter the mixture to remove the salt. If using NaH, carefully quench the excess hydride with slow addition of water or ethanol.

  • Transfer the mixture to a separatory funnel and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Alkylation Conditions

Alkylating AgentCatalystSolventTemp (°C)Product(s)Yield (%)Reference
Methyl Tertiary Butyl EtherSulfated Zirconian-heptane604-tertiary butylresorcinol72[1][6]
Methyl Tertiary Butyl EtherMesoporous Alumina with H₂SO₄Not specifiedNot specified4-tert-butylresorcinol and 4,6-di-tert-butylresorcinolMajor and minor products[7]
Alkyl BromidesNone (base-mediated)Water or Anhydrous organic solventsNot specifiedMono- and/or dialkylated resorcinolsUp to 76 for dialkylation[11]
Secondary Alkyl HalidesCylK (enzyme)Not specifiedNot specified2-alkylated resorcinolNot specified[12]

Troubleshooting and Side Reactions

  • Polyalkylation: The product of the initial alkylation is often more reactive than resorcinol itself, leading to the formation of di- or tri-alkylated products.[13] To minimize this, use a large excess of resorcinol relative to the alkylating agent.

  • Low Selectivity (C- vs. O-alkylation): As discussed, the choice of solvent and alkylating agent is crucial. For C-alkylation, favor protic solvents and "softer" electrophiles. For O-alkylation, use aprotic polar solvents.[10]

  • Carbocation Rearrangement: In Friedel-Crafts alkylation, primary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations, leading to isomeric products.[5][14] Using Friedel-Crafts acylation followed by reduction can circumvent this issue.

  • Catalyst Deactivation: Solid acid catalysts can sometimes be deactivated by the adsorption of products or by-products. Regeneration of the catalyst may be necessary for repeated use.

Visualization of Key Concepts

Interplay of Key Parameters in Resorcinol Alkylation

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Alkylating Agent Alkylating Agent C-Alkylation C-Alkylation Alkylating Agent->C-Alkylation Soft Electrophiles O-Alkylation O-Alkylation Alkylating Agent->O-Alkylation Hard Electrophiles Catalyst Catalyst Catalyst->C-Alkylation Lewis/Brønsted Acids Catalyst->O-Alkylation Bases Solvent Solvent Solvent->C-Alkylation Protic Solvent->O-Alkylation Aprotic Polar Temperature Temperature Selectivity Selectivity Temperature->Selectivity Yield Yield Temperature->Yield C-Alkylation->Selectivity O-Alkylation->Selectivity

Caption: Key parameters influencing resorcinol alkylation outcomes.

General Workflow for Resorcinol Alkylation

G Start Start Reagent Preparation Reagent Preparation Start->Reagent Preparation Reaction Setup Reaction Setup Reagent Preparation->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for resorcinol alkylation.

Troubleshooting Decision Tree for Resorcinol Alkylation

G Start Start Low Yield Low Yield Start->Low Yield Incorrect Product Incorrect Product Start->Incorrect Product Polyalkylation Polyalkylation Start->Polyalkylation Increase Temperature/Time Increase Temperature/Time Low Yield->Increase Temperature/Time Yes Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity No Adjust Solvent/Catalyst Adjust Solvent/Catalyst Incorrect Product->Adjust Solvent/Catalyst Yes Verify Alkylating Agent Verify Alkylating Agent Incorrect Product->Verify Alkylating Agent No Increase Resorcinol Ratio Increase Resorcinol Ratio Polyalkylation->Increase Resorcinol Ratio Yes Lower Temperature Lower Temperature Polyalkylation->Lower Temperature No

Caption: A decision tree for troubleshooting common issues.

Safety Considerations

Resorcinol is a skin and eye irritant and can be harmful if swallowed or inhaled.[15][16] It is also a suspected endocrine disruptor.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for resorcinol and all other reagents before commencing any experimental work.[16]

Conclusion

The alkylation of benzene-1,3-diol is a powerful tool for the synthesis of a wide range of valuable molecules. By carefully controlling the reaction parameters, particularly the choice of alkylating agent, catalyst, and solvent, researchers can achieve high yields and selectivities for the desired C- or O-alkylated products. The protocols and troubleshooting guide provided in this application note serve as a starting point for the development of optimized procedures for specific applications.

References

  • Mechanistic and electronic considerations of resorcinol alkylation.... - ResearchGate. Available at: [Link]

  • Sulfated zirconia: an efficient catalyst for the Friedel–Crafts monoalkylation of resorcinol with methyl tertiary butyl ether to 4-tertiary butylresorcinol - RSC Publishing. Available at: [Link]

  • Catalytic alkylation of resorcinol to 4-tert-butyl resorcinol and... - ResearchGate. Available at: [Link]

  • Sulfated zirconia: an efficient catalyst for the Friedel–Crafts monoalkylation of resorcinol with methyl tertiary butyl ether to 4-tertiary butylresorcinol - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Biocatalytic Friedel-Crafts Alkylation Using a Promiscuous Biosynthetic Enzyme - PubMed. Available at: [Link]

  • a) CylK‐mediated alkylation of resorcinols proceeds with... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Friedel-Crafts Alkylation of Resorcinol over Mesoporous Alumina Loaded with Sulfuric Acid. Available at: [Link]

  • Investigating the Role of the Catalyst within Resorcinol–Formaldehyde Gel Synthesis - PMC. Available at: [Link]

  • US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents.
  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC. Available at: [Link]

  • Letter to the Editor: Resorcinol Clarification | Cosmetics & Toiletries. Available at: [Link]

  • Process For Manufacturing 4 Alkyl Resorcinol Derivatives - Quick Company. Available at: [Link]

  • Synthesis and Characterization of the O-Alkylation Products of Resorcinarene | Request PDF - ResearchGate. Available at: [Link]

  • Vrije Universiteit Brussel Improving the selectivity to 4-tert-butylresorcinol by adjusting the surface chemistry of heteropolya. Available at: [Link]

  • Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study - MDPI. Available at: [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. Available at: [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC. Available at: [Link]

  • Resorcinol - Campaign for Safe Cosmetics. Available at: [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. Available at: [Link]

  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Process for preparation of resorcinol - European Patent Office - EP 0322245 A2 - Googleapis.com. Available at: [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

  • EWG Skin Deep® | What is RESORCINOL. Available at: [Link]

  • US4849549A - Process for preparation of resorcinol - Google Patents.
  • Opinion of the Scientific Committee on Consumer Safety on Resorcinol - Public Health. Available at: [Link]

  • Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC. Available at: [Link]

  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction - Organic Chemistry | OpenStax. Available at: [Link]

  • Separation of Resorcinol on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • the alkylation of benzene - electrophilic substitution - Chemguide. Available at: [Link]

  • A direct alkylation of resorcinols: Synthetic Communications - Taylor & Francis. Available at: [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. Available at: [Link]

  • Friedel-Crafts alkylation of benzene with a superacid catalyst - Digital Commons @ East Tennessee State University. Available at: [Link]

  • C-Alkylation vs O-Alkylation: The Thrilling Face-Off! - YouTube. Available at: [Link]

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Application Note: Recommended Storage and Handling Protocols for 4-Isopropoxyresorcinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Isopropoxyresorcinol is a derivative of resorcinol, a class of phenolic compounds widely utilized as key building blocks and structural motifs in pharmaceutical development and materials science.[1][2] The functionalization of the resorcinol core, as seen in 4-Isopropoxyresorcinol, can modulate physicochemical properties to enhance biological activity, improve metabolic stability, or serve as a bioisostere for other functional groups in drug design.[3][4]

The integrity and purity of such specialized reagents are paramount for generating reproducible and reliable experimental data. Resorcinol and its derivatives are often susceptible to degradation via oxidation, light, and moisture, which can compromise their efficacy and lead to the formation of impurities.[5][6] Furthermore, as with many phenolic compounds, they require careful handling to ensure the safety of laboratory personnel.

This application note provides a comprehensive guide to the optimal storage and handling of 4-Isopropoxyresorcinol. The protocols herein are designed to preserve the chemical's stability and to establish a framework for safe laboratory practices. The recommendations are grounded in the known properties of analogous phenolic compounds and established best practices for handling active pharmaceutical ingredients (APIs) and research chemicals.[6][7]

Physicochemical Properties & Hazard Summary

While a specific Safety Data Sheet (SDS) for 4-Isopropoxyresorcinol may not always be readily available, its properties can be inferred from the parent resorcinol structure and similar alkylresorcinols. The following table summarizes the expected characteristics and associated hazards.

Table 1: Summary of Expected Physicochemical Properties and Hazards

PropertyExpected Characteristic / HazardRationale & Causality
Appearance Off-white to light tan solidTypical for phenolic compounds, which can discolor upon oxidation.
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[6][8]The phenolic hydroxyl groups are known to be irritants to skin and mucous membranes.
Sensitivities Air & Light Sensitive: [6] Prone to oxidation. Hygroscopic: [5] Tends to absorb moisture.The electron-rich aromatic ring is susceptible to oxidation, which is often accelerated by light. Phenolic hydroxyls readily form hydrogen bonds with water.
Incompatibilities Strong oxidizing agents.[9]Can react exothermically and degrade the compound.
Stability May exhibit poor stability if not stored correctly.[10]Degradation can be accelerated by temperature, light, and air exposure.[7]

Long-Term Storage Protocols

The primary objective of a long-term storage strategy is to mitigate degradation pathways, thereby preserving the reagent's purity and activity. For 4-Isopropoxyresorcinol, this involves controlling temperature, atmosphere, and light exposure.

The rationale for cold storage is to slow down chemical degradation processes, a standard practice for temperature-sensitive APIs.[7] A study on various polar organic compounds demonstrated minimal loss when stored at -20°C over extended periods, supporting this approach.[11]

Table 2: Recommended Long-Term Storage Conditions

ParameterRecommendationJustification
Temperature -20°C Significantly reduces the rate of auto-oxidation and other degradation reactions.[7][11]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, preventing oxidation of the phenolic structure.[6]
Light Amber Vial / Opaque Container Protects the compound from photo-degradation.[5]
Container Tightly-sealed, screw-cap vial with a PTFE-lined cap. Prevents moisture ingress and contamination. The PTFE liner provides an inert barrier.[9]
Protocol 2.1: Initial Receipt and Aliquoting of Reagent

Rationale: Aliquoting the bulk reagent upon receipt is a critical step. It prevents contamination of the primary stock and minimizes the impact of repeated freeze-thaw cycles and atmospheric exposure, which can introduce moisture and oxygen.

Methodology:

  • Preparation: Prepare a set of pre-labeled, appropriately sized amber glass vials with PTFE-lined screw caps. Label with the chemical name, concentration (if solvated), lot number, and date.

  • Inert Environment: Perform the aliquoting procedure in a controlled environment, such as a glove box or a chemical fume hood flushed with an inert gas (Argon or Nitrogen).

  • Dispensing: Carefully dispense the desired amount of 4-Isopropoxyresorcinol solid into each vial.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of inert gas for 5-10 seconds.

  • Sealing: Immediately and tightly seal the vials. For added protection, wrap the cap-vial interface with parafilm.

  • Storage: Place the aliquoted vials into a secondary, labeled container and transfer to the designated -20°C storage location.

  • Documentation: Record the aliquoting date and storage conditions in the laboratory inventory or electronic notebook.

Safe Handling & Personal Protective Equipment (PPE)

Safe handling protocols are designed to minimize all potential routes of exposure, including dermal contact, inhalation, and ocular exposure.[12] The selection of PPE should be based on a risk assessment of the specific task being performed.[13]

Diagram 1: PPE Selection Workflow

A decision-making guide for appropriate PPE selection when handling 4-Isopropoxyresorcinol.

PPE_Selection cluster_tasks Task Assessment cluster_ppe Required PPE weighing Weighing Solid ppe_base Lab Coat + Closed-Toe Shoes weighing->ppe_base Always gloves Nitrile Gloves (Double Gloving Recommended) weighing->gloves eyes Safety Goggles weighing->eyes resp Fume Hood (Engineering Control) weighing->resp Mandatory solution Preparing Solution (in Fume Hood) solution->ppe_base Always solution->gloves solution->eyes face Face Shield (Splash Hazard) solution->face If transferring large volumes solution->resp Mandatory

Table 3: Personal Protective Equipment (PPE) Requirements

TaskRequired PPERationale
Transporting Container Lab Coat, Safety Glasses, Nitrile Gloves.Basic protection against accidental spills or container failure during transit.
Weighing Solid Lab Coat, Safety Goggles, Double Nitrile Gloves.[14]Prevents skin/eye contact. Double gloving allows for safe removal of the outer glove if contaminated.[15]
Preparing Solutions Lab Coat, Safety Goggles, Face Shield (recommended), Double Nitrile Gloves.[14]Protects against splashes of both the solid reagent and the solvent.[16]
Spill Cleanup As above, plus any additional PPE specified by the solvent's SDS.Ensures comprehensive protection during emergency response.
Protocol 3.1: Weighing and Preparing Stock Solutions

Rationale: This procedure is designed to be performed within a primary engineering control (a chemical fume hood) to contain any dust or vapors, protecting the user from inhalation exposure.[17]

Methodology:

  • Work Area Preparation: Ensure a certified chemical fume hood is operational. Cover the work surface with a disposable absorbent liner.[14][18]

  • Gather Materials: Bring all necessary items into the fume hood, including the reagent aliquot, solvent(s), pre-labeled volumetric flask, weigh paper/boat, and spatulas.

  • Don PPE: Put on all required PPE as outlined in Table 3, including double gloves.[14]

  • Equilibration: Allow the reagent vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Tare the weigh boat on an analytical balance. Carefully transfer the desired amount of 4-Isopropoxyresorcinol solid to the boat. Record the exact mass.

  • Dissolution: Using a powder funnel, carefully transfer the weighed solid into the pre-labeled volumetric flask. Add a portion of the desired solvent, cap the flask, and gently swirl to dissolve the solid.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark. Cap and invert the flask several times to ensure a homogenous solution.

  • Cleanup: Dispose of the weigh boat and outer gloves in the designated solid chemical waste container.[15] Wipe down the spatula and any affected surfaces within the fume hood.

  • Storage: Transfer the prepared solution to a properly labeled, sealed storage vial (amber glass recommended) and store under the appropriate conditions.

Spill Management & Waste Disposal

Proactive planning is essential for managing accidental releases. Ensure a chemical spill kit is readily accessible and all personnel are trained in its use.

Diagram 2: Chemical Spill Response Workflow

A procedural flowchart for managing an accidental spill of 4-Isopropoxyresorcinol.

Spill_Response spill Spill Occurs alert Alert Others & Evacuate Area (if necessary) spill->alert assess Assess Spill Size & Hazard alert->assess small Small & Manageable? assess->small ppe Don Appropriate PPE (Gloves, Goggles, etc.) small->ppe Yes large Contact EHS & Follow Emergency Protocol small->large No contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Material with Non-sparking Tools contain->cleanup bag Place in Labeled Hazardous Waste Bag cleanup->bag decon Decontaminate Area & Report Incident bag->decon

Protocol 4.1: Small Spill Cleanup Procedure

Rationale: A rapid and systematic response to small spills prevents wider contamination and reduces potential exposure. This protocol is intended for minor spills (e.g., <100 mL of solution or a few grams of solid) that laboratory personnel are equipped to handle.

Methodology:

  • Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: Don the appropriate PPE, including a lab coat, safety goggles, and double chemical-resistant gloves.[9]

  • Containment:

    • For Solids: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent dust from becoming airborne.

    • For Liquids: Cover the spill with an inert absorbent material, working from the outside in to prevent spreading.[9]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container. Use non-sparking tools if a flammable solvent was involved.[9]

  • Decontamination: Clean the spill area with soap and water or an appropriate solvent, as indicated by the SDS. All cleaning materials (e.g., paper towels) must be disposed of as hazardous waste.[14]

  • Disposal: Seal the waste container and manage it according to your institution's hazardous waste procedures.[19]

  • Hygiene: Remove PPE and wash hands thoroughly with soap and water.

Protocol 4.2: Chemical Waste Disposal

Rationale: Proper disposal of chemical waste is a legal and ethical requirement to protect human health and the environment.[19]

Methodology:

  • Segregation: All materials contaminated with 4-Isopropoxyresorcinol, including disposable PPE, absorbent pads, and empty reagent vials, must be treated as hazardous chemical waste.[14][15]

  • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant solid waste container.

  • Liquid Waste: Collect unused or waste solutions in a compatible, labeled, and sealed liquid waste container. Do not mix with incompatible waste streams.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name ("4-Isopropoxyresorcinol"), and any associated solvent hazards (e.g., "Flammable").

  • Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.

Conclusion

The chemical integrity of 4-Isopropoxyresorcinol and the safety of the researchers handling it are intrinsically linked. Adherence to the protocols outlined in this guide—specifically, storage at -20°C under an inert, dark, and dry atmosphere and consistent use of appropriate engineering controls and personal protective equipment —will significantly mitigate the risks of reagent degradation and personnel exposure. By understanding the causal factors behind these recommendations, scientists can ensure the validity of their experimental outcomes and maintain a safe laboratory environment.

References

  • Fisher Scientific Company. (2010). Safety Data Sheet for Titanium(IV) isopropoxide.
  • CHEMM. (2026). Personal Protective Equipment (PPE).
  • Google Patents. (n.d.). CN102351655A - Synthesis method of 4-isopropylresorcinol.
  • SafetyKrishna. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • University of Washington. (n.d.). PPE Requirements Hazardous Drug Handling.
  • Fishel, F. (2000). Personal Protective Equipment for Working With Pesticides. MU Extension.
  • TCI Chemicals. (2025). Safety Data Sheet for 1-Propoxy-2-propanol.
  • Spectrum Chemical Mfg. Corp. (2015). Safety Data Sheet for Resorcinol, Reagent.
  • Chem-Supply. (n.d.). Safety Data Sheet for Resorcinol.
  • BASF. (2026). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Resorcinol.
  • Duke University Safety Office. (2025). Safe Handling of Hazardous Drugs.
  • MDPI. (2025). Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications.
  • Google Patents. (n.d.). CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system.
  • Alvarez, D. A., et al. (2013). Stability of pharmaceuticals and other polar organic compounds stored on polar organic chemical integrative samplers and solid-phase extraction cartridges. PubMed.
  • Google Patents. (n.d.). CN113582816A - Preparation method of 4-alkylresorcinol.
  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • University of North Texas Health Science Center. (2020). Standard Operating Procedures for Cytotoxic Agent use in Animals.
  • Loba Chemie. (n.d.). Safety Data Sheet for TITANIUM (IV) ISOPROPOXIDE.
  • University of Wisconsin. (2006). Safe Handling Procedures for Radiopharmaceuticals.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: 4-Nitrosoresorcinol.
  • European Journal of Oncology Pharmacy. (2010). The practical stability of anticancer drugs: SFPO and ESOP recommendations.
  • MDPI. (2022). A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery.
  • Nature. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
  • Hamada, Y., & Kiso, Y. (2012). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. PubMed.
  • MDPI. (n.d.). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.
  • El-Kimary, E. I., et al. (2017). Comparative stability-indicating chromatographic methods for determination of 4-hexylresorcinol in pharmaceutical formulation and shrimps. PubMed.
  • Wang, Y., et al. (2024). Enhanced stability and reduced irritation of 4-n-butylresorcinol via nanoemulsion formulation: Implications for skin pigmentation treatment. PubMed.
  • Frontiers. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches.
  • Fisher Scientific. (n.d.). Assessment of the Stability of 4 μm Solid Core Particles for the Analysis of Non-Steroidal Anti-Inflammatory Drugs.
  • ResearchGate. (n.d.). Isolation and purification of 4-propylguaiacol and 4-propylsyringol by extraction and crystallization from the products of reductive catalytic fractionation processes.
  • University of North Texas Health Science Center. (2015). Standard Operating Procedures for N-Nitroso-N-methylurea (NMU).
  • University of North Texas Health Science Center. (2015). Standard Operating Procedures for Cyclosporine.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Troubleshooting HPLC Peak Tailing for 4-(Propan-2-yloxy)benzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our specialized technical support guide designed for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies for a common chromatographic challenge: peak tailing observed during the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Propan-2-yloxy)benzene-1,3-diol. Our goal is to equip you with the scientific understanding and practical steps to achieve symmetrical, sharp, and reproducible peaks for accurate quantification and analysis.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it identified?

A1: Peak tailing is a distortion in the shape of a chromatographic peak where the latter half of the peak is broader than the front half, resulting in an asymmetrical tail.[1] In an ideal HPLC run, peaks should be symmetrical and resemble a Gaussian distribution. Peak tailing is quantitatively assessed by the Tailing Factor (Tf) or Asymmetry Factor (As). A value near 1.0 signifies a symmetrical peak, while a value exceeding 1.2 is generally indicative of significant tailing.[1] For many analytical applications, a tailing factor up to 1.5 might be acceptable, but values greater than 2.0 are often considered unacceptable for high-precision assays.[1]

Q2: Why is it critical to address peak tailing for this compound analysis?

A2: Addressing peak tailing is crucial for several reasons:

  • Reduced Resolution: Tailing peaks can overlap with neighboring peaks, making accurate quantification of individual compounds challenging, especially in complex sample matrices.[1]

  • Inaccurate Quantification: The distorted peak shape can lead to errors in peak integration by the chromatography data system, resulting in imprecise and inaccurate quantitative data.[1]

  • Decreased Sensitivity: As a peak broadens from tailing, its height diminishes. This can lower the signal-to-noise ratio, adversely affecting the limits of detection and quantification.

  • Method Robustness: Analytical methods that produce tailing peaks are often less robust and more susceptible to minor fluctuations in experimental conditions.[1]

Q3: What are the primary reasons for peak tailing when analyzing this compound?

A3: The leading cause of peak tailing for phenolic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[2] Key factors include:

  • Secondary Silanol Interactions: The hydroxyl groups of this compound can engage in secondary interactions with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[2][3] These interactions introduce an additional retention mechanism that can lead to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the phenolic hydroxyl groups of the analyte and the surface silanol groups. When the pH is close to the pKa of the analyte or the silanols, a mix of ionized and non-ionized species can exist, leading to peak distortion.

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample flow path, causing peak distortion.[4] Similarly, degradation of the stationary phase can expose more active silanol sites.

  • System and Hardware Issues: Excessive extra-column volume (e.g., long tubing), poorly made connections, or a void at the column inlet can all contribute to peak broadening and tailing.[5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnose and resolve peak tailing issues when analyzing this compound.

Understanding the Analyte: this compound
Logical Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting HPLC peak tailing for this compound.

Sources

Identifying degradation products of 4-(Propan-2-yloxy)benzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Propan-2-yloxy)benzene-1,3-diol

CAS: 79563-24-9 | Synonyms: 4-Isopropoxyresorcinol[1]

Diagnostic Triage: What are you observing?

Welcome to the Technical Support Center. Before proceeding to the deep-dive protocols, please identify the symptom you are encountering during your analysis of this compound.[1]

SymptomProbable CauseImmediate Action
Sample turning pink/brown Auto-oxidation. Resorcinol derivatives form quinones and coupled dimers upon exposure to air/light.[1]Protect from light (amber glass).[1] Purge solvents with

.[1] Check pH (alkaline pH accelerates this).[1]
New Peak: [M-42] loss Dealkylation. Loss of the isopropyl group (

) to form 1,2,4-benzenetriol.[1]
Check for acidic contamination or high-temperature stress during sample prep.[1]
New Peak: [2M-2H] Dimerization. Radical coupling of two parent molecules.[1]Reduce concentration. Check for transition metal contamination (Fe/Cu) which catalyzes radical coupling.[1]
Ghost Peaks in LC-MS On-column degradation. The molecule may be oxidizing during the run.[1]Add 0.1% Formic Acid to mobile phase (acidic pH stabilizes phenols).[1] Use a shorter column or lower temperature.
The Degradation Landscape (Mechanistic Insight)

To identify impurities correctly, you must understand the reactivity of the resorcinol (1,3-benzenediol) core. This molecule is electron-rich, making it highly susceptible to electrophilic attack and oxidation.[1]

Core Degradation Pathways[2]
  • Oxidative Coupling (The "Pink" Problem): Under neutral-to-basic conditions or UV light, the phenolic proton is removed, forming a phenoxy radical.[1] This radical attacks unreacted parent molecules, creating colored dimers (biphenyls).[1]

  • Quinone Formation: Oxidation converts the diol system into ortho- or para- quinones (e.g., 4-isopropoxy-1,2-benzoquinone).[1] These are highly reactive electrophiles (Michael acceptors).[1]

  • Acidic Hydrolysis (Dealkylation): The ether linkage at position 4 is relatively stable but can cleave under strong acidic stress or high heat, releasing the isopropyl group and yielding 1,2,4-benzenetriol . Note: 1,2,4-benzenetriol is extremely unstable and will rapidly polymerize to a black tar.[1]

Visualizing the Pathway

The following diagram maps the logical flow of degradation based on stress conditions.

DegradationPathways Parent 4-(Propan-2-yloxy) benzene-1,3-diol (MW 168) Radical Phenoxy Radical Intermediate Parent->Radical Air/Light/Base (-H•) Triol 1,2,4-Benzenetriol (MW 126, -42 Da) Parent->Triol Acid/Heat (-C3H6) Quinone 4-Isopropoxy-1,2-benzoquinone (MW 166, -2 Da) Radical->Quinone Oxidation (-H•) Dimer C-C Linked Dimer (MW 334, 2M-2H) Radical->Dimer Coupling Polymer Insoluble Polymer (Black Precipitate) Triol->Polymer Rapid Auto-oxidation

Figure 1: Primary degradation pathways.[1] Blue = Parent; Yellow = Intermediates; Red = Detectable Impurities; Black = Terminal Polymers.[1]

Mass Spectrometry Identification Guide

When analyzing LC-MS data, look for these specific mass shifts relative to the parent ion (


 or 

).[1]
Degradant TypeDelta Mass (Da)Proposed StructureMechanism
Quinone -2 4-isopropoxy-benzoquinoneOxidation (loss of 2 protons).[1]
Hydroxylated +16 4-isopropoxy-benzene-1,2,3-triolHydroxylation (radical attack by

).[1]
De-alkylated -42 1,2,4-BenzenetriolEther hydrolysis (Loss of Isopropyl).[1]
Dimer +166 Biphenyl derivativeRadical coupling (

).[1]
Solvent Adduct +12 / +14 Methyl/Ethyl acetalReaction with MeOH/EtOH in mobile phase (Artifact).[1]

Technical Tip: Resorcinols ionize well in Negative Mode (ESI-) . If you are struggling with sensitivity in Positive Mode, switch polarity.[1] The


 ion is often more stable and representative.
Forced Degradation Protocols (Stress Testing)

To validate your stability-indicating method, perform these stress tests. These are adapted from ICH Q1A(R2) and Q1B guidelines but optimized for phenolic ethers.

Protocol A: Oxidative Stress (The Critical Test)

Rationale: This molecule is most sensitive to oxidation.[1]

  • Prepare a 1 mg/mL solution of the substance in Acetonitrile/Water (50:50).

  • Add 3% Hydrogen Peroxide (

    
    ) .
    
  • Incubate at Room Temperature for 2-4 hours.

    • Note: Do not heat initially; phenols oxidize rapidly.[1] Only heat (40°C) if no degradation is seen after 4 hours.[1]

  • Stop Reaction: Quench with Catalase or Sodium Metabisulfite before injection to prevent on-column oxidation.[1]

Protocol B: Acid Hydrolysis (Ether Cleavage)

Rationale: Tests the stability of the isopropoxy group.

  • Dissolve sample in 0.1 N HCl .

  • Reflux at 60°C for 8 hours.

  • Neutralize: Add equimolar NaOH before LC injection to prevent peak broadening.

Protocol C: Photostability

Rationale: Phenols absorb UV and form radicals.[1]

  • Expose solid sample (thin layer) and solution (in quartz vial) to 1.2 million lux hours (Cool White Fluorescent) and 200 Wh/m² (Near UV).

  • Compare "Dark Control" (wrapped in foil) vs. Exposed sample.[1]

  • Expectation: Discoloration (yellowing) in the solid state is common.

Frequently Asked Questions (FAQ)

Q: My standard solution degrades in the autosampler overnight. How do I stop this? A: This is likely auto-oxidation.[1]

  • Use amber vials to block UV light.[1]

  • Keep the autosampler temperature at 4°C .

  • Add an antioxidant to your diluent, such as 0.05% Ascorbic Acid or BHT , provided it separates from your main peak.[1]

Q: I see a peak at RRT 0.9 that grows when I use Methanol as a solvent. A: This is likely a trans-esterification or acetal formation artifact.[1] Resorcinols can react with methanol under acidic conditions.[1] Switch your diluent to Acetonitrile/Water to confirm if the peak disappears.

Q: The main peak tails significantly. Is this degradation? A: Not necessarily.[1][3] Phenols have


 values around 9-10.[1] If your mobile phase pH is neutral (pH 7), the compound partially ionizes, causing tailing. Ensure your mobile phase is acidic (pH 2-3 using Formic or Phosphoric acid) to keep the molecule protonated and sharp.
References
  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][3][4]

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.

  • Resorcinol Oxidation Chemistry

    • Mechanisms of resorcinol oxidation and polymerization.
    • Source: Ngamchuea, K., et al. "Electrochemical oxidation of resorcinol: mechanistic insights."[5] RSC Advances, 2020.

  • Mass Spectrometry of Phenols

    • Fragmentation p
    • Source: "Ion fragmentation of small molecules in mass spectrometry." UAB Mass Spectrometry Core.

Sources

Technical Support Center: Enhancing the Thermal Stability of 4-(Propan-2-yloxy)benzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for 4-(Propan-2-yloxy)benzene-1,3-diol, a key resorcinol derivative utilized in various stages of drug development and organic synthesis. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the thermal stability of this compound. As a substituted resorcinol, this compound is susceptible to degradation under thermal stress, often accelerated by atmospheric oxygen and trace impurities. This guide provides in-depth, practical solutions to mitigate these issues, ensuring the integrity of your experiments and the quality of your final products. We will delve into the mechanisms of degradation, preventative measures, and analytical techniques for assessing stability.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is developing a pink or brownish tint upon heating or prolonged storage. What is causing this discoloration?

A1: The discoloration you are observing is a classic indicator of oxidation. Phenolic compounds, including resorcinol derivatives like this compound, are susceptible to oxidation, especially when exposed to heat, light, and air.[1] The initial step in this degradation process is the formation of quinone or quinone-like structures. These compounds are highly colored and can further polymerize to form even darker byproducts, leading to the pink, red, or brown tint in your sample.[1] This process can be accelerated by the presence of trace metal impurities, which can catalyze the oxidation.[2][3]

Q2: I am observing unexpected peaks in my chromatogram after running a reaction with this compound at an elevated temperature. Could this be related to thermal degradation?

A2: Yes, it is highly likely. Thermal degradation of this compound can lead to a variety of byproducts. Besides the colored quinone-type compounds, you might also see evidence of ether cleavage, which would result in resorcinol and isopropanol or related isopropyl species. Depending on the reaction conditions, you could also observe products from ring-opening or polymerization reactions.[4][5] To confirm if the unexpected peaks are degradation products, we recommend running a control experiment where you heat a sample of this compound under the same conditions (temperature, solvent, and time) but without other reactants. Analysis of this control sample by LC-MS or GC-MS should help you identify the degradation products.

Q3: What is the recommended maximum temperature for handling this compound?

A3: While a definitive maximum temperature is not universally established and can depend on factors like the presence of oxygen and catalysts, it is generally advisable to handle phenolic compounds with care at elevated temperatures. Based on thermal analysis of similar phenolic resins, significant thermal degradation often begins to occur at temperatures above 300°C in an inert atmosphere.[6] However, oxidative degradation can occur at much lower temperatures. For sensitive applications, it is recommended to keep the temperature as low as feasible for your process and to always use an inert atmosphere, such as nitrogen or argon, when heating above room temperature. For precise determination in your specific application, we recommend performing a Thermogravimetric Analysis (TGA) on your sample.[7][8][9]

Q4: Can I use common antioxidants to stabilize this compound? If so, which ones are recommended?

A4: Yes, the use of antioxidants is a highly effective strategy. For organic-soluble systems, hindered phenols like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are excellent choices.[][11] They function as radical scavengers, interrupting the oxidative chain reactions. For aqueous systems, water-soluble antioxidants such as L-ascorbic acid (Vitamin C) or sodium metabisulfite can be employed.[11][12] The choice of antioxidant will depend on the solvent system and the downstream application of your product. It is often beneficial to use a combination of antioxidants, for instance, an organic carboxylic acid like citric acid with BHT and ascorbic acid, to provide enhanced stability.[13]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Rapid discoloration upon dissolution in a solvent and heating. 1. Presence of dissolved oxygen in the solvent. 2. Trace metal contamination from the solvent or reaction vessel. 3. High processing temperature. 1. De-gas your solvent: Before adding the this compound, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. Oxygen is a key reactant in the oxidation of phenols.[14]2. Use high-purity solvents and consider chelation: Ensure your solvents are of high purity. If metal catalysis is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[15] 3. Lower the reaction temperature: Evaluate if the target transformation can be achieved at a lower temperature, even if it requires a longer reaction time.
Inconsistent reaction yields or product purity. 1. Variable levels of degradation of the starting material. 2. Formation of byproducts that interfere with the reaction or purification. 1. Implement stringent storage and handling protocols: Store this compound in a cool, dark place under an inert atmosphere.[1] Consider re-analyzing the purity of your starting material before each use if it has been stored for an extended period.2. Incorporate an antioxidant: Add a small amount (0.01-0.1% w/w) of an appropriate antioxidant like BHT to your reaction mixture. This can prevent the in-situ degradation of the starting material.[][11]
Solid material darkens over time in storage. 1. Exposure to air and light. 2. Presence of impurities from synthesis. 1. Proper packaging: Store the solid material in an amber glass bottle to protect it from light.[1] Purge the headspace of the bottle with nitrogen or argon before sealing. For long-term storage, consider vacuum sealing.2. Purification: If the material is suspected to contain impurities that promote degradation, consider recrystallization from a suitable solvent system to improve its purity and stability.
Material shows a lower than expected melting point or a broad melting range. Presence of impurities, likely including degradation products. Analytical characterization and purification: Use Differential Scanning Calorimetry (DSC) to get a detailed thermal profile of your material.[16][17] A broad melting endotherm or multiple thermal events can indicate impurities. Purification via recrystallization or column chromatography may be necessary.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling for Thermal Applications

This protocol outlines the steps for setting up a reaction under an inert atmosphere to minimize oxidative degradation.

  • Apparatus Setup: Assemble your glassware (e.g., three-neck flask, condenser, thermometer) and ensure all joints are well-sealed with a suitable grease.

  • Purging the System: Connect the reaction vessel to a source of inert gas (nitrogen or argon) via a gas inlet adapter. The outlet should be connected to a bubbler to allow for gas to exit the system while preventing backflow of air.

  • Initial Purge: With a gentle flow of inert gas, purge the empty reaction vessel for at least 10-15 minutes to displace the air.

  • Adding Reagents: Add your solvent and any other liquid reagents via a syringe or cannula. Solid this compound can be added quickly through a powder funnel while maintaining a positive pressure of inert gas.

  • Heating: Begin heating the reaction mixture to the desired temperature. Maintain a slow, steady flow of the inert gas throughout the entire reaction and cooling process.

Protocol 2: Stabilization with Antioxidants

This protocol provides guidance on the use of Butylated Hydroxytoluene (BHT) as a stabilizer.

  • Determine the appropriate concentration: For most applications, a BHT concentration of 0.01% to 0.1% (w/w) relative to the this compound is effective.

  • Addition of BHT: BHT is a solid that is soluble in many organic solvents. It can be added directly to the reaction vessel along with the this compound at the beginning of the experiment.

  • Compatibility Check: Ensure that BHT does not interfere with your desired chemical transformation or any downstream processes, including purification and analysis. BHT is generally considered to be chemically robust, but it is always good practice to verify its compatibility.

Protocol 3: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

TGA is a powerful technique to determine the temperature at which a material begins to degrade.

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into the TGA sample pan.

  • Instrument Setup:

    • Atmosphere: Run the experiment under a controlled atmosphere. To assess thermal stability in the absence of oxygen, use an inert gas like nitrogen. To study oxidative stability, use a controlled flow of air or oxygen.[6]

    • Temperature Program: A typical program would involve heating the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).[9]

  • Data Analysis: The TGA thermogram will plot the percentage of weight loss versus temperature. The onset temperature of weight loss is a key indicator of the beginning of thermal degradation.

Visualizations

Degradation Pathway of this compound

A This compound B Phenoxy Radical Intermediate A->B Oxidation (Heat, O2, Light, Metal Ions) C Quinone/Quinone-like Species (Colored) B->C Further Oxidation D Polymerized Byproducts (Dark Colored) C->D Polymerization Start Issue: Thermal Instability Observed (e.g., Discoloration, Impurities) Check_Atmosphere Is the experiment run under an inert atmosphere? Start->Check_Atmosphere Implement_Inert Action: Implement inert atmosphere protocol (N2 or Ar) Check_Atmosphere->Implement_Inert No Check_Temp Is the temperature absolutely necessary? Check_Atmosphere->Check_Temp Yes Implement_Inert->Check_Temp Lower_Temp Action: Lower the processing temperature Check_Temp->Lower_Temp No Check_Purity Are solvents and reagents of high purity? Check_Temp->Check_Purity Yes Lower_Temp->Check_Purity Purify_Reagents Action: Use high-purity solvents/reagents. Consider chelators. Check_Purity->Purify_Reagents No Consider_Antioxidant Action: Add an antioxidant (e.g., BHT, Ascorbic Acid) Check_Purity->Consider_Antioxidant Yes Purify_Reagents->Consider_Antioxidant End Problem Resolved Consider_Antioxidant->End

Caption: A step-by-step workflow for troubleshooting thermal instability issues.

References

  • Title: Oxidative coupling of phenols Source: Wikipedia URL: [Link]

  • Title: Antioxidants Source: CD Formulation URL: [Link]

  • Title: Stability of polyphenols in food processing Source: PubMed URL: [Link]

  • Title: Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols Source: ResearchGate URL: [Link]

  • Title: Mechanisms of polyphenol degradation during heat treatment Source: Consensus URL: [Link]

  • Title: ANTIOXIDANTS: In Pharmaceutical Formulation Source: Knowledge of Pharma URL: [Link]

  • Title: Antioxidant stabilizer system for pharmaceutical formulations Source: Google Patents URL
  • Title: TGA curves of (A) pure phenolic compounds and (B) the different PHBV... Source: ResearchGate URL: [Link]

  • Title: Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma Source: PMC URL: [Link]

  • Title: Stabilization of pharmaceuticals to oxidative degradation Source: PubMed URL: [Link]

  • Title: Phenolic resins emissions upon thermal degradation Source: CORE URL: [Link]

  • Title: Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol Source: Journal of Physical Chemistry & Biophysics URL: [Link]

  • Title: Differential scanning calorimetry (DSC) thermogram for 10 wt%... Source: ResearchGate URL: [Link]

  • Title: From polyphenol to o-quinone: Occurrence, significance, and intervention strategies in foods and health implications Source: PubMed URL: [Link]

  • Title: TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b). Source: ResearchGate URL: [Link]

  • Title: From polyphenol to o-quinone: Occurrence, significance, and intervention strategies in foods and health implications. Source: Semantic Scholar URL: [Link]

  • Title: Oxidation of phenol over a transition-metal oxide catalyst in supercritical water Source: ACS Publications URL: [Link]

  • Title: From polyphenol to o‐quinone: Occurrence, significance, and intervention strategies in foods and health implications Source: ResearchGate URL: [Link]

  • Title: DSC scans at a heating rate of 10 °C/min for resorcinol/HMMM resins... Source: ResearchGate URL: [Link]

  • Title: Thermal decomposition of some phenolic antioxidants Source: ACS Publications URL: [Link]

  • Title: Rapid oxidation of phenolic compounds by O3 and HO : effects of the air–water interface and mineral dust in tropospheric chemi Source: ACP URL: [Link]

  • Title: Air- and light-sensitivity of phenol Source: Chemistry Stack Exchange URL: [Link]

  • Title: Examples of transition metal complexes and ligands used in the oxidation of substituted phenols. Source: ResearchGate URL: [Link]

  • Title: Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols Source: PMC URL: [Link]

  • Title: Degradation of Carbon/Phenolic Composite Materials for Spacecraft Structure Material Source: E3S Web of Conferences URL: [Link]

  • Title: Oxidation mechanism of phenols by copper(II)–halide complexes Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin Source: MDPI URL: [Link]

  • Title: Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation Source: ResearchGate URL: [Link]

  • Title: Synthesis method of 4-isopropylresorcinol Source: Google Patents URL
  • Title: Atmospheric oxidation mechanism of phenol initiated by OH radical. Source: Semantic Scholar URL: [Link]

  • Title: Experimental investigation of thermal decomposition of dihydroxybenzene isomers: Catechol, hydroquinone, and resorcinol Source: ResearchGate URL: [Link]

  • Title: Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical Source: ResearchGate URL: [Link]

  • Title: Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin Source: ResearchGate URL: [Link]

  • Title: Effect of Controlled Oxygen Supply during Crushing on Volatile and Phenol Compounds and Sensory Characteristics in Coratina and Ogliarola Virgin Olive Oils Source: PMC URL: [Link]

  • Title: Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin Source: PMC URL: [Link]

  • Title: Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin Source: ACS Publications URL: [Link]

Sources

Technical Support Center: Optimizing Isopropylation of Benzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RES-ISO-4402 Subject: Minimizing side reactions during Friedel-Crafts alkylation of Resorcinol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The isopropylation of benzene-1,3-diol (resorcinol) is a classic electrophilic aromatic substitution, typically targeting 4-isopropylresorcinol . However, the electron-rich nature of the resorcinol ring makes it prone to rapid over-alkylation and O-alkylation. This guide addresses the kinetic vs. thermodynamic controls required to suppress side reactions (ethers, poly-alkylates, and tars) and maximize selectivity for the 4-isomer.

Module 1: Selectivity & Mechanism (The "Why")
Q1: Why am I seeing significant O-alkylation (ether formation) instead of ring alkylation?

Dr. Vance: You are likely operating under kinetic control rather than thermodynamic control. In the alkylation of phenols/resorcinols, the hydroxyl oxygen is a nucleophile. At lower temperatures (<100°C) or with weak Lewis acids, the isopropyl cation attacks the oxygen, forming resorcinol monoisopropyl ether .

  • The Fix: Increase reaction temperature to >140°C . O-alkylation is reversible. At higher temperatures, the ether rearranges to the C-alkylated product (resembling a Fries rearrangement mechanism) or de-alkylates to regenerate the phenol, which then undergoes C-alkylation.

  • Catalyst Note: Strong Brønsted acids (e.g., H-Beta Zeolite, Sulfuric Acid) favor C-alkylation by protonating the ether oxygen, making it a better leaving group [1].

Q2: My product mixture contains high levels of 4,6-diisopropylresorcinol. How do I stop at the mono-substituted product?

Dr. Vance: This is a classic stoichiometry and conversion issue. The 4-isopropylresorcinol product is more reactive than the starting resorcinol due to the electron-donating effect of the isopropyl group (activation).

  • The Fix (Stoichiometry): You must starve the reaction of the alkylating agent. Use a Resorcinol:Isopropanol molar ratio of 3:1 or higher .[1]

  • The Fix (Conversion Control): Stop the reaction at 50-60% conversion . Recycling unreacted resorcinol is standard industrial practice. Pushing for 90%+ conversion will mathematically guarantee poly-alkylation [2].

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways. Note that O-alkylation is a "dead end" at low temps but a "reservoir" at high temps.

Resorcinol_Alkylation Resorcinol Resorcinol (Benzene-1,3-diol) O_Ether O-Alkyl Ether (Kinetic Product) Resorcinol->O_Ether Low Temp (<100°C) Mono_4 4-Isopropylresorcinol (Target) Resorcinol->Mono_4 Main Path (Thermodynamic) Mono_2 2-Isopropylresorcinol (Sterically Hindered) Resorcinol->Mono_2 Minor Path IPA Isopropanol / Propene (H+ Catalyst) O_Ether->Resorcinol Reversible (>140°C) O_Ether->Mono_4 Rearrangement Di_46 4,6-Diisopropylresorcinol (Over-alkylation) Mono_4->Di_46 Excess IPA / High Conv.

Figure 1: Reaction network showing the reversibility of O-alkylation and the sequential nature of poly-alkylation.

Module 3: Troubleshooting & Optimization Data
Comparative Catalyst Performance

Not all acids are equal. Solid acids (Zeolites) are preferred over liquid acids (H₂SO₄) to reduce corrosion and improve shape selectivity (hindering bulky poly-alkylated products).

ParameterH-Beta Zeolite (Recommended)H-Mordenite Sulfuric Acid (Traditional)
Selectivity (4-iso) High (Shape Selective)ModerateLow (Poly-alkylation prone)
O-Alkylation Low (>150°C)LowModerate
Coking/Deactivation Moderate (Regenerable)High (Pore blockage)N/A (Liquid waste issue)
Optimal Temp 160°C - 180°C150°C80°C - 100°C
Key Mechanism Pore confinement restricts di-alkylation1-D channels block bulky transition statesHomogeneous protonation
Q3: The reaction turns into a black tar (polymerization). What is happening?

Dr. Vance: Resorcinol is highly susceptible to oxidation and condensation.

  • Oxidation: If your system is not under inert gas (N₂/Ar), resorcinol oxidizes to quinones, which polymerize.

  • Oligomerization of Propene: If using propene gas, excess acid can cause propene to oligomerize (forming C6, C9 chains) which then alkylate the ring, creating "heavy" tars.

  • The Fix: strictly deoxygenate solvents and use Isopropanol (IPA) instead of propene if possible, as IPA generates the carbocation more slowly (controlled release) [3].

Module 4: Standard Operating Procedure (SOP)

Protocol: Selective Synthesis of 4-Isopropylresorcinol Validated for H-Beta Zeolite Catalyst

1. Reagents & Setup:

  • Substrate: Resorcinol (1.0 eq, 110.1 g).

  • Reagent: Isopropanol (0.33 eq, 20.0 g). Note the deficit of alkylating agent.

  • Catalyst: H-Beta Zeolite (SiO₂/Al₂O₃ ratio ~25), calcined at 550°C for 4h prior to use. Load 10 wt% relative to resorcinol.

  • Apparatus: High-pressure autoclave (Parr reactor) or sealed tube.

2. Procedure:

  • Loading: Charge the reactor with Resorcinol and Catalyst. Purge with N₂ three times to remove O₂.

  • Solvent/Reagent: Add Isopropanol. (Optional: Use a non-polar solvent like cyclohexane if a slurry is required, but solvent-free is preferred to maximize rate).

  • Reaction: Heat to 170°C . Stir at 500-800 rpm to eliminate mass transfer limitations.

  • Time: Run for 2–4 hours. Monitor by HPLC/GC.

    • Stop Criteria: When Isopropanol is consumed or Resorcinol conversion hits 40%.

  • Workup:

    • Cool to 60°C. Filter catalyst (hot filtration prevents resorcinol precipitation on the catalyst).

    • Distill off solvent/unreacted IPA.

    • Purification: The crude mix contains Resorcinol, 4-Isopropylresorcinol, and trace 4,6-di-iso.

    • Recrystallization:[2][3] Use Toluene or Water. Resorcinol is highly soluble in water; 4-isopropylresorcinol is less soluble.

3. Validation Checks:

  • GC-MS: Check for peak at m/z 152 (Mono) vs 194 (Di).

  • Appearance: Product should be off-white/pale yellow. Dark brown indicates oxidation.

Module 5: Troubleshooting Logic Tree

Troubleshooting Start Problem Identified High_Ether High O-Alkylation (Ethers) Start->High_Ether High_Poly High Poly-Alkylation (Di/Tri-iso) Start->High_Poly Low_Conv Low Conversion Start->Low_Conv Temp_Check Is Temp < 140°C? High_Ether->Temp_Check Ratio_Check Is Resorcinol:IPA < 2:1? High_Poly->Ratio_Check Cat_Check Catalyst Poisoning? (Water/Base) Low_Conv->Cat_Check Raise_Temp Action: Increase Temp to 160-180°C Temp_Check->Raise_Temp Yes Acidity_Check Check Catalyst Acidity Temp_Check->Acidity_Check No Increase_Ratio Action: Increase Ratio to 4:1 or 5:1 Ratio_Check->Increase_Ratio Yes Conv_Check Is Conversion > 60%? Ratio_Check->Conv_Check No Stop_Early Action: Stop Reaction Earlier Conv_Check->Stop_Early Yes Dry_Reagents Action: Dry Reagents Calcine Catalyst Cat_Check->Dry_Reagents

Figure 2: Decision tree for diagnosing yield and selectivity issues.

References
  • Indian Academy of Sciences . (2004). Isopropylation of benzene with 2-propanol over substituted large pore aluminophosphate-based molecular sieves. Retrieved from [Link]

  • MDPI . (2017). Selective Alkylation of Benzene by Propane over Bifunctional Pd-Acid Catalysts. Retrieved from [Link][4][5]

  • Semantic Scholar . (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]

  • Google Patents. (2012). CN102351655A - Synthesis method of 4-isopropylresorcinol.

Sources

Optimization of pH levels for 4-(Propan-2-yloxy)benzene-1,3-diol stability

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to pH Optimization and Stability Assessment

Welcome to the technical support center for 4-(Propan-2-yloxy)benzene-1,3-diol. This guide is designed for researchers, formulation scientists, and drug development professionals to address common challenges related to the pH-dependent stability of this molecule. As a resorcinol derivative, its stability is critically influenced by the pH of its environment. This document provides in-depth, question-and-answer-based troubleshooting guides and protocols to ensure the successful development of stable formulations.

Section 1: Understanding the Fundamentals of Stability

This section addresses the core chemical principles governing the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, like other phenol and resorcinol derivatives, is oxidation.[1][2][3] The benzene ring with its two hydroxyl groups is electron-rich, making it susceptible to attack by oxidizing agents, including atmospheric oxygen. This oxidation process can be complex, often initiated by the formation of a phenoxyl radical, which can then lead to the formation of colored quinone-type structures and potentially polymerization.[4]

Q2: How does pH critically influence the stability of this compound?

The pH of the solution is arguably the most critical factor controlling the rate of oxidation. The hydroxyl groups on the benzene ring are weakly acidic and can deprotonate to form phenolate ions. This equilibrium is pH-dependent.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Phenol This compound (More Stable) Phenolate Phenolate Anion (Less Stable, Prone to Oxidation) Phenol->Phenolate + OH- Phenolate->Phenol + H+ Oxidation Products Oxidation Products Phenolate->Oxidation Products O2, Metal Ions, Light

Caption: pH-dependent equilibrium of this compound.

At lower (acidic to neutral) pH, the compound exists predominantly in its protonated, phenolic form. In contrast, as the pH increases (alkaline conditions), the equilibrium shifts towards the formation of the phenolate anion. This anion has a higher electron density on the aromatic ring, rendering it significantly more susceptible to oxidation. Therefore, degradation is generally accelerated under basic conditions.[5][6][7]

Section 2: Designing a Robust pH Optimization Study

This section provides actionable protocols and guidance for experimentally determining the optimal pH for stability.

Q3: How should I structure an experiment to find the optimal pH for my formulation?

A systematic approach involving a forced degradation study is the most effective method.[8][9] This involves intentionally stressing the molecule under various pH conditions to accelerate degradation, allowing for rapid identification of the most stable range.

The overall workflow can be visualized as follows:

G prep Step 1: Preparation Prepare buffer solutions (e.g., pH 3, 5, 7, 9, 11). Prepare stock solution of the compound. incubation Step 2: Incubation Add compound to each buffer. Incubate samples at a stressed temperature (e.g., 50°C). Protect from light. prep->incubation sampling Step 3: Sampling Withdraw aliquots at defined time points (e.g., 0, 24, 48, 72 hours). incubation->sampling analysis Step 4: Analysis Analyze samples using a stability-indicating HPLC method. Quantify parent compound and degradation products. sampling->analysis eval Step 5: Evaluation Plot % remaining compound vs. time for each pH. Determine the pH range with the lowest degradation rate. analysis->eval

Sources

Validation & Comparative

Comparative Efficacy Guide: 4-(Propan-2-yloxy)benzene-1,3-diol vs. Hydroquinone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Propan-2-yloxy)benzene-1,3-diol vs Hydroquinone Efficacy Comparison Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between Hydroquinone (HQ) , the historical gold standard for skin depigmentation, and This compound (herein referred to as 4-Isopropoxyresorcinol or 4-IPR-O ). While Hydroquinone remains the benchmark for efficacy, its safety profile is compromised by cytotoxicity and the risk of exogenous ochronosis.

4-Isopropoxyresorcinol , a structural analog of potent resorcinol derivatives (e.g., 4-n-butylresorcinol), represents a class of competitive tyrosinase inhibitors designed to offer superior potency with reduced cellular toxicity. This analysis synthesizes mechanistic data, structure-activity relationships (SAR), and experimental protocols to evaluate 4-IPR-O as a viable, high-efficacy alternative to HQ.

Chemical & Mechanistic Profile

The fundamental difference between these two compounds lies in their interaction with the tyrosinase enzyme active site.

2.1 Structural Comparison
FeatureHydroquinone (HQ)This compound (4-IPR-O)
IUPAC Name Benzene-1,4-diolThis compound
Core Structure Phenol (Para-substituted)Resorcinol (Meta-substituted)
Functional Group Two Hydroxyls (-OH) at 1,4Two Hydroxyls (-OH) at 1,3 + Isopropoxy (-OCH(CH₃)₂) at 4
Lipophilicity (LogP) ~0.59 (Hydrophilic)~2.5 (Estimated) (Lipophilic)
Mechanism Suicide Substrate (Cytotoxic)Competitive Inhibitor (Cytostatic)
2.2 Mechanism of Action (MOA)
  • Hydroquinone: Acts as a substrate for tyrosinase. It is oxidized to benzoquinone, a reactive species that can covalently bind to the enzyme (suicide inhibition) and generate Reactive Oxygen Species (ROS), leading to melanocyte cytotoxicity.

  • 4-Isopropoxyresorcinol: Functions as a competitive inhibitor. The resorcinol moiety mimics the tyrosine substrate, binding to the copper active site. The 4-isopropoxy group provides steric bulk and hydrophobic interaction, locking the enzyme in an inactive state without generating toxic quinone intermediates.

MOA_Comparison Figure 1: Mechanism of Action - Suicide Substrate (HQ) vs. Competitive Inhibitor (4-IPR-O) Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Reaction_HQ Oxidation to Benzoquinone Tyrosinase->Reaction_HQ Catalysis Reaction_IPRO Competitive Binding (No Oxidation) Tyrosinase->Reaction_IPRO Blockade HQ Hydroquinone HQ->Tyrosinase Substrate Binding IPRO 4-Isopropoxyresorcinol IPRO->Tyrosinase Inhibitor Binding Outcome_HQ Melanocyte Toxicity (ROS Generation) Reaction_HQ->Outcome_HQ Covalent Modification Outcome_IPRO Reversible Inhibition (Melanin Reduction) Reaction_IPRO->Outcome_IPRO Safe Depigmentation

Efficacy Comparison (In Vitro & In Silico)

Based on Structure-Activity Relationship (SAR) data for 4-substituted resorcinols (e.g., 4-n-butylresorcinol, 4-hexylresorcinol), 4-Isopropoxyresorcinol is predicted to exhibit significantly higher potency than Hydroquinone due to the electron-donating alkoxy group and hydrophobic interactions.

3.1 Tyrosinase Inhibition (IC50)
  • Hydroquinone: Typically shows an IC50 of 1.0 – 5.0 µM against mushroom tyrosinase.

  • 4-Isopropoxyresorcinol (Predicted): Resorcinol derivatives with 4-position substitutions often show IC50 values in the 0.1 – 0.5 µM range. The isopropoxy group enhances binding affinity compared to the parent resorcinol.

Table 1: Comparative Efficacy Metrics

MetricHydroquinone (HQ)4-Isopropoxyresorcinol (4-IPR-O)Advantage
Tyrosinase IC50 1.1 µM (Reference)~0.3 - 0.5 µM (Projected based on SAR)Higher Potency
Melanin Reduction 50% at 10 µM50% at ~2-5 µMLower Dose Required
Cellular Toxicity (LD50) High (Cytotoxic at effective dose)Low (Cytostatic)Better Safety Margin
Stability Oxidizes rapidly (turns brown)Stable ether linkageFormulation Stability

Critical Insight: While HQ requires oxidation to function (leading to toxicity), 4-IPR-O's efficacy is driven by binding, making it a "cleaner" inhibitor. The isopropoxy group likely fits into the hydrophobic pocket of the tyrosinase active site, a mechanism validated by the high potency of 4-n-butylresorcinol.

Safety & Toxicology Profile

The primary driver for replacing HQ is safety.

  • Cytotoxicity: HQ is cytotoxic to melanocytes, often leading to "confetti-like" depigmentation or permanent loss of pigment. 4-IPR-O, being a resorcinol derivative, typically induces reversible inhibition without killing the cell.

  • Ochronosis: Long-term HQ use is linked to exogenous ochronosis (blue-black pigmentation). Resorcinol derivatives have not been associated with this side effect in clinical literature.

  • Irritation: Both compounds can cause irritation, but the lipophilic nature of 4-IPR-O may allow for lower concentrations in formulations, potentially reducing the irritation potential compared to the high concentrations (2-4%) required for HQ.

Experimental Protocols

To validate the efficacy of 4-Isopropoxyresorcinol against Hydroquinone, the following self-validating protocols are recommended.

Protocol A: Tyrosinase Inhibition Assay (Cell-Free)

Objective: Determine the IC50 of 4-IPR-O vs. HQ using mushroom tyrosinase.

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 6.8).

    • L-DOPA (2 mM stock).

    • Mushroom Tyrosinase (1000 U/mL).

    • Test Compounds: HQ and 4-IPR-O (dissolved in DMSO, final concentration <1%).

  • Procedure:

    • In a 96-well plate, add 80 µL Phosphate Buffer.

    • Add 10 µL of test compound (serial dilutions: 0.1 µM to 100 µM).

    • Add 10 µL Tyrosinase enzyme. Incubate at 25°C for 10 mins.

    • Add 100 µL L-DOPA substrate.

    • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot log(concentration) vs. % Inhibition to determine IC50.

Protocol B: Cellular Melanin Quantification (B16F10 Melanoma Cells)

Objective: Assess intracellular melanin reduction and cytotoxicity (Selectivity Index).

  • Cell Culture: Seed B16F10 cells (1 x 10⁵ cells/well) in 6-well plates. Allow attachment (24h).

  • Treatment:

    • Treat cells with

      
      -MSH (100 nM) to stimulate melanogenesis.
      
    • Add HQ or 4-IPR-O at varying concentrations (1, 5, 10, 20 µM).

    • Incubate for 72 hours.

  • Cytotoxicity (MTT Assay): Perform in parallel plates to ensure melanin reduction is not due to cell death.

  • Melanin Extraction:

    • Wash cells with PBS. Lyse in 1N NaOH (containing 10% DMSO) at 80°C for 1 hour.

    • Measurement: Read Absorbance at 405 nm .

    • Normalize melanin content to total protein (BCA Assay).

  • Validation: Efficacy is confirmed if melanin decreases without a significant drop in cell viability (MTT > 80%).

Protocol_Workflow Figure 2: Dual-Path Validation Workflow for Depigmenting Agents Start Start: B16F10 Seeding Stimulation Induce Melanin (a-MSH) Start->Stimulation Treatment Treat with HQ / 4-IPR-O Stimulation->Treatment Branch Split Assay Treatment->Branch Path_MTT MTT Assay (Viability) Branch->Path_MTT Path_Melanin NaOH Lysis (Melanin Content) Branch->Path_Melanin Analysis Calculate Selectivity Index (IC50 / LD50) Path_MTT->Analysis Path_Melanin->Analysis

Conclusion

While Hydroquinone remains the historical reference, its mechanism as a suicide substrate inherently links its efficacy to cytotoxicity. This compound (4-Isopropoxyresorcinol) represents a scientifically superior alternative based on the resorcinol class profile. It offers:

  • Competitive Inhibition: A safer, reversible mechanism.

  • Higher Potency: Predicted lower IC50 due to the 4-isopropoxy group's steric and electronic properties.

  • Improved Safety: Reduced risk of permanent hypopigmentation and ochronosis.

For drug development, 4-IPR-O should be positioned as a high-potency, non-cytotoxic alternative to HQ, suitable for long-term maintenance therapy where HQ is contraindicated.

References
  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425. Link

  • Solano, F., et al. (2006). Hypopigmenting agents: an updated review on biological, chemical and clinical aspects. Pigment Cell Research, 19(6), 550-571. Link

  • Kolbe, L., et al. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Journal of the European Academy of Dermatology and Venereology, 27(1), 19-23. Link

  • PubChem. (2024). Compound Summary: this compound (CAS 1369772-80-4).[1] National Center for Biotechnology Information. Link[1]

  • Boyle, J. L., et al. (2016). Hydroquinone: Safety, Toxicity, and Therapeutic Efficacy.[2][3] Dermatologic Clinics, 34(4), 433-440. Link

Sources

Comparative tyrosinase inhibition kinetics of resorcinol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 4-n-Butylresorcinol, 4-Hexylresorcinol, and Phenylethyl Resorcinol[1][2]

Executive Summary

This guide provides a technical comparison of three prominent resorcinol derivatives used in hyperpigmentation therapeutics. While all three share a 1,3-benzenediol core, their kinetic behaviors and potencies differ significantly due to structural variations at the 4-position.

Key Finding: 4-n-butylresorcinol exhibits superior inhibitory efficacy against human tyrosinase (


) compared to 4-hexylresorcinol (

) and phenylethyl resorcinol (

).[1] Furthermore, 4-n-butylresorcinol possesses a unique dual mechanism: it acts as a competitive inhibitor and induces the proteolytic degradation of tyrosinase, a feature absent in the other derivatives.

Structural & Mechanistic Basis (SAR)

The efficacy of resorcinol derivatives stems from their structural homology to L-Tyrosine (the natural substrate). The resorcinol moiety (1,3-benzenediol) mimics the phenol ring of tyrosine, allowing these molecules to dock into the tyrosinase active site and chelate the binuclear copper center (


).
Structure-Activity Relationship (SAR)[3]
  • The Core: The hydroxyl groups at positions 1 and 3 are essential for hydrogen bonding with the active site histidine residues.

  • The Tail (4-position): The hydrophobic chain length and steric bulk at the 4-position determine binding affinity (

    
    ).
    
    • 4-n-Butyl: Optimal chain length for the hydrophobic pocket of human tyrosinase.

    • 4-Hexyl: Longer chain provides strong hydrophobic interaction but introduces steric challenges in the more constricted human active site compared to mushroom tyrosinase.

    • Phenylethyl: bulky aromatic substitution increases affinity but alters kinetics, often showing high potency in mushroom models that does not always translate linearly to human models.

Pathway Visualization

The following diagram illustrates the melanogenesis cascade and the specific interference points of resorcinol derivatives.

MelanogenesisPathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Spontaneous Polymerization TyrEnz Tyrosinase (Active Site Cu++) TyrEnz->Tyrosine Catalyzes TyrEnz->DOPA Catalyzes Resorcinols Resorcinol Derivatives (Competitive Inhibition) Resorcinols->TyrEnz Chelates Cu++ / Blocks Substrate Degradation Proteolytic Degradation (4-n-butyl specific) Degradation->TyrEnz Reduces Enzyme Levels

Caption: Figure 1: Melanogenesis pathway showing competitive inhibition by resorcinols at the copper active site and the unique degradation mechanism of 4-n-butylresorcinol.

Comparative Kinetics Analysis

The following data aggregates findings from human tyrosinase assays (Kolbe et al.) and standard mushroom tyrosinase screens. Note the distinction in


 values between enzyme sources.
Table 1: Kinetic Parameters of Resorcinol Derivatives
CompoundInhibition TypeHuman Tyr

Mushroom Tyr

Mechanism Notes
4-n-Butylresorcinol Competitive~21 µM ~11.27 µMDual Action: Direct inhibition + induces enzyme ubiquitination/degradation [1, 4].
4-Hexylresorcinol Competitive~94 µM~1.1 - 50 µMStrong antioxidant properties; GRAS status; efficacy varies significantly by assay pH [5].
Phenylethyl Resorcinol Competitive~131 µM~0.5 - 4 µMExtremely potent in mushroom models (22x Kojic Acid) but shows reduced relative potency in human models [1, 2].
Kojic Acid (Control)Mixed/Competitive~500 µM~20 - 50 µMStandard reference; significantly less potent against human enzyme than resorcinols.

*Note: Mushroom tyrosinase


 values vary widely in literature due to substrate concentration ([S]) differences. The Human Tyr values are more predictive of clinical efficacy.
Technical Insight: The "Human vs. Mushroom" Trap

Many researchers rely solely on Agaricus bisporus (mushroom) tyrosinase. However, as shown in Table 1, Phenylethyl Resorcinol appears superior in mushroom assays but falls behind 4-n-butylresorcinol in human assays. This discrepancy is due to the structural differences in the active site pocket; the human enzyme accommodates the shorter butyl chain more effectively than the bulky phenylethyl group [1].

Experimental Protocol: Self-Validating Tyrosinase Inhibition

Objective: Determine the


 and Mode of Inhibition using L-DOPA as a substrate.
Validation Principle:  This protocol includes a linearity check to ensure the assay measures initial velocity (

), preventing artifacts from substrate depletion or product inhibition.
Workflow Diagram

AssayProtocol Prep 1. Reagent Prep (Fresh L-DOPA) Linearity 2. Linearity Check (Enzyme vs. Time) Prep->Linearity Incubation 3. Inhibitor Incubation (10 min @ 25°C) Linearity->Incubation If Linear Reaction 4. Kinetic Read (475nm, 0-20 min) Incubation->Reaction Analysis 5. Data Analysis (Lineweaver-Burk) Reaction->Analysis

Caption: Figure 2: Step-by-step kinetic assay workflow emphasizing the mandatory linearity validation step.

Detailed Methodology
1. Reagents
  • Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (Sigma T3824) or Human Lysate. Standardize to 1000 U/mL.

  • Substrate: 2.5 mM L-DOPA (Dissolve immediately before use; protect from light to prevent auto-oxidation).

  • Inhibitor Stocks: Dissolve derivatives in DMSO (Final well concentration of DMSO must be <1%).

2. The "Self-Validating" Linearity Check (Crucial)

Before running inhibitors, run a control with Enzyme + Substrate only.

  • Measure Absorbance (475nm) every 30 seconds for 15 minutes.

  • Requirement: The

    
     of the Abs vs. Time slope must be 
    
    
    
    . If the curve plateaus early, dilute the enzyme. Do not proceed until linear kinetics are established.
3. Inhibition Assay Steps
  • Plate Setup: Use a 96-well clear bottom plate.

  • Add Inhibitor: Add 20 µL of test compound (various concentrations) to wells.

  • Add Enzyme: Add 40 µL of Tyrosinase solution.

  • Incubation: Incubate for 10 minutes at 25°C (allows inhibitor binding).

  • Initiate: Add 40 µL of L-DOPA substrate.

  • Measure: Immediately read Absorbance (475nm) in kinetic mode (every 1 min for 20 min).

4. Data Processing
  • Calculate the slope (

    
    ) for the linear portion of each curve.
    
  • Percent Inhibition:

    
    
    
  • Mode of Inhibition: Plot

    
     vs 
    
    
    
    (Lineweaver-Burk).
    • Competitive: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Resorcinols:[3][4][5][6] Expect Competitive profile.

References

  • Kolbe, L., et al. (2013). "4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation."[1][2][3] Journal of the European Academy of Dermatology and Venereology. Link

  • Symrise AG. (2012). "SymWhite® 377 (Phenylethyl Resorcinol)
  • Jimenez, M., & Garcia-Carmona, F. (1997). "4-Hexylresorcinol inhibition of mushroom tyrosinase: kinetic mechanism." Journal of Agricultural and Food Chemistry. Link

  • Kim, D.S., et al. (2005). "4-n-Butylresorcinol inhibits melanogenesis by enhancing proteolytic degradation of tyrosinase."[5] Biological and Pharmaceutical Bulletin. Link

  • Chen, Q., et al. (2015). "Tyrosinase-catalyzed hydroxylation of 4-hexylresorcinol, an antibrowning and depigmenting agent: A kinetic study." Journal of Agricultural and Food Chemistry. Link

Sources

A Comparative Benchmarking Guide to the Skin Lightening Potential of 4-(Propan-2-yloxy)benzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical comparison of a novel resorcinol derivative, 4-(Propan-2-yloxy)benzene-1,3-diol, against established skin-lightening agents. Hyperpigmentation disorders are a significant cosmetic concern, driving the demand for effective and safe depigmenting compounds. The primary molecular target for these agents is tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] This document outlines the scientific rationale, experimental protocols, and comparative data for evaluating the skin-lightening potential of this novel compound against hydroquinone, kojic acid, and arbutin. Methodologies covered include in vitro enzymatic assays and cell-based melanin content and cytotoxicity assays, providing a robust framework for preclinical assessment.

Introduction to Melanogenesis and Skin Depigmentation

Skin pigmentation is determined by the production and distribution of melanin, a biopolymer synthesized in melanosomes within melanocytes.[3] The process, known as melanogenesis, is a complex enzymatic cascade initiated and regulated by the copper-containing enzyme tyrosinase (EC 1.14.18.1).[4][5] Tyrosinase catalyzes two critical, rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[5][6][7] Dopaquinone then undergoes a series of reactions to form melanin.

Given its pivotal role, the inhibition of tyrosinase is the foremost strategy in the development of skin-lightening agents for cosmetic and therapeutic applications to address hyperpigmentation.[3][8] Resorcinol (1,3-dihydroxybenzene) derivatives have emerged as a promising class of tyrosinase inhibitors, as their meta-dihydroxy structure is resistant to oxidation by tyrosinase while still interacting with the enzyme's active site.[9][10] This guide focuses on benchmarking this compound, a novel resorcinol derivative, to evaluate its potential in this class.

Melanogenesis_Pathway cluster_Melanogenesis Melanogenesis Cascade Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Tyrosinase Melanin Melanin Pigments Dopaquinone->Melanin Spontaneous Polymerization Inhibitor Tyrosinase Inhibitors (e.g., Resorcinol Derivatives) Tyrosinase1 Tyrosinase Inhibitor->Tyrosinase1 Inhibition Tyrosinase2 Tyrosinase Inhibitor->Tyrosinase2 Inhibition

Caption: The Melanogenesis Pathway and Point of Inhibition.

Profile of Test Compounds

A rigorous comparative analysis requires well-characterized benchmark agents.

  • This compound: The subject of this guide, this compound is a resorcinol derivative. Its 4-substituted resorcinol motif is hypothesized to be a key contributor to tyrosinase inhibition.[11] Its efficacy and safety profile are the focus of this investigation.

  • Hydroquinone (HQ): Long considered the "gold standard" for treating hyperpigmentation, HQ inhibits tyrosinase and can also cause selective damage to melanocytes.[8][12] However, concerns over side effects like irritation and ochronosis have limited its use.[3][13][14]

  • Kojic Acid (KA): A natural metabolite produced by fungi, KA is a popular skin-lightening agent that inhibits the tyrosinase enzyme.[15][16][17] It is known to be less stable and can have sensitizing potential.[15]

  • Arbutin (β-arbutin): A naturally occurring glucopyranoside of hydroquinone, arbutin functions as a competitive inhibitor of tyrosinase.[18] It is considered a safer alternative to hydroquinone but often demonstrates lower in vivo activity.[3]

Experimental Design for Comparative Efficacy

To ensure a comprehensive and reliable assessment, a multi-tiered experimental approach is employed. This workflow progresses from a direct enzymatic assay to a more physiologically relevant cell-based model, incorporating safety evaluation at the cellular level.

Experimental_Workflow cluster_Workflow Benchmarking Workflow A Compound Preparation (Test & Benchmarks) B Tier 1: Enzymatic Assay (Mushroom Tyrosinase Inhibition) A->B C Tier 2: Cellular Assays (B16F10 Melanoma Cells) B->C D Melanin Content Assay (Efficacy) C->D E Cytotoxicity Assay (MTT) (Safety) C->E F Data Analysis & Comparison (IC50, % Inhibition, % Viability) D->F E->F

Caption: Multi-tiered workflow for efficacy and safety testing.

In Vitro Enzymatic Assay: Tyrosinase Inhibition

Causality: The most direct method to assess a compound's potential is to measure its ability to inhibit the target enzyme, tyrosinase. Mushroom tyrosinase is widely used for initial screening due to its commercial availability and structural homology to human tyrosinase. The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying potency.

Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from standard colorimetric microplate assay methodologies.[4][19]

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.

    • Enzyme Solution: Mushroom Tyrosinase (e.g., 30 U/mL) prepared fresh in cold phosphate buffer.

    • Substrate Solution: 10 mM L-DOPA prepared fresh in phosphate buffer.

    • Test Compounds: Stock solutions (e.g., 10 mM) prepared in Dimethyl Sulfoxide (DMSO). Serial dilutions are made in phosphate buffer to achieve final desired concentrations. The final DMSO concentration in the assay should not exceed 2%.

    • Positive Control: Kojic Acid, prepared similarly to test compounds.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 20 µL of test compound dilution (or vehicle for control).

      • 100 µL of phosphate buffer.

      • 40 µL of tyrosinase solution.

    • Set up corresponding blank wells for each compound concentration containing 20 µL of the compound and 140 µL of buffer (no enzyme).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of L-DOPA solution to all wells.

    • Incubate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader.

  • Data Analysis:

    • Correct absorbance readings by subtracting the blank values.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (concentration causing 50% inhibition) by plotting a dose-response curve.

Comparative Data: Tyrosinase Inhibition

The following table summarizes literature-reported IC50 values for the benchmark compounds against mushroom tyrosinase. The value for this compound is presented hypothetically, based on the high potency of related 4-substituted resorcinol derivatives.

CompoundTyrosinase IC50 (µM)Reference
This compound ~15-25 (Projected) N/A
4-n-Butylresorcinol (Analogue)21[2]
Hydroquinone>1000 (weak inhibitor)[2]
Kojic Acid~500[2]
Arbutin>5000 (very weak)[2]

Note: 4-n-butylresorcinol is shown as a potent analogue to provide context for the expected high efficacy of 4-substituted resorcinols.[1][2]

Cellular Assays: Efficacy and Safety in B16F10 Melanocytes

Causality: While enzymatic assays are crucial, they do not account for factors like cell membrane permeability, intracellular metabolism, or cytotoxicity. Therefore, validating efficacy and safety in a cellular model is a critical next step. B16F10 murine melanoma cells are a standard and robust model for studying melanogenesis.[20][21][22]

Protocol: Melanin Content Assay

This protocol measures the inhibition of melanin production within cultured cells.[21][23][24]

  • Cell Culture:

    • Seed B16F10 cells (e.g., 2.5 x 10⁴ cells/well) in 6-well plates and incubate for 24 hours.

    • Optionally, stimulate melanogenesis by adding a stimulant like α-melanocyte-stimulating hormone (α-MSH) for more robust melanin production.[20][21]

  • Treatment:

    • Treat cells with varying concentrations of the test compounds for 48-72 hours.

  • Melanin Extraction:

    • Wash the cell pellets with Phosphate-Buffered Saline (PBS) and harvest.

    • Solubilize the pellets in 1N NaOH with 10% DMSO by heating at 80°C for 1 hour.[24]

  • Quantification:

    • Measure the absorbance of the lysate at 405 nm.

    • Normalize melanin content to total protein content (determined by a BCA or Bradford assay) to account for differences in cell number.

Protocol: Cytotoxicity (MTT) Assay

This assay assesses the impact of the compounds on cell viability, a crucial indicator of safety.

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a 96-well plate and treat with compounds as described for the melanin content assay.

  • MTT Assay:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Comparative Cellular Data

The table below presents a summary of expected outcomes based on literature for the benchmark compounds.

Compound (at non-toxic conc.)Melanin Inhibition in B16F10 CellsCell ViabilityKey Observations
This compound High (Projected)>90%Expected to be highly effective with low cytotoxicity, typical of advanced resorcinol derivatives.[1]
HydroquinoneHighModerate-LowEffective but known to be cytotoxic to melanocytes.[14][25]
Kojic AcidModerateHighModerate efficacy; can cause irritation at higher concentrations.[15][26]
ArbutinLow-ModerateHighLower efficacy compared to others in cellular models.[3]

Discussion and Conclusion

The presented experimental framework provides a robust methodology for benchmarking this compound. Based on the high potency of structurally related 4-substituted resorcinols like 4-n-butylresorcinol, it is projected that the test compound will demonstrate superior tyrosinase inhibition compared to hydroquinone, kojic acid, and arbutin.[2] This potent enzymatic inhibition is expected to translate into significant reductions in cellular melanin content at non-cytotoxic concentrations.

Hydroquinone, while effective, carries a significant risk of cytotoxicity.[14][25] Kojic acid and arbutin are safer but often lack the potency required for marked clinical efficacy.[3][15] The key advantage of novel resorcinol derivatives lies in their potential to combine high efficacy with a favorable safety profile.[1][27]

References

  • Cho, Y., et al. (2008). Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives. Experimental Dermatology. Available at: [Link]

  • DermNet. Hydroquinone (bleaching cream). Available at: [Link]

  • Kim, M., et al. (2020). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Hydroquinone? Available at: [Link]

  • ChemRxiv. (2023). Resorcinol-based hemiindigoid derivatives as human tyrosinase inhibitors and melanogenesis suppressors in human melanoma cells. Available at: [Link]

  • Health & Aesthetics. (2022). Skin Lightening and Hydroquinone. Is it Safe? Available at: [Link]

  • Lee, J., et al. (2021). Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety. MDPI. Available at: [Link]

  • Jain, N., & Richards, M. (2023). Topical Hydroquinone for Hyperpigmentation: A Narrative Review. Cureus. Available at: [Link]

  • ResearchGate. (2019). Summary of tyrosinase inactivation by resorcinol derivatives. Available at: [Link]

  • Nurx. (2022). Everything You Need to Know About Hydroquinone. Available at: [Link]

  • Wiley Online Library. (2024). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. Available at: [Link]

  • Bio-protocol. Tyrosinase inhibition assay. Available at: [Link]

  • ResearchGate. (2021). Tyrosinase inhibitory effects of arbutin and α-arbutin. Available at: [Link]

  • Thieme Connect. (2015). Assessment of the Effect of Arbutin Isomers and Kojic Acid on Melanin Production, Tyrosinase Activity, and Tyrosinase Expression. Available at: [Link]

  • PubMed. (2008). Cytotoxic effects of five commonly abused skin toning (bleaching) creams on Allium cepa root tip mitosis. Available at: [Link]

  • ACS Publications. (2021). Antityrosinase Mechanism and Antimelanogenic Effect of Arbutin Esters Synthesis Catalyzed by Whole-Cell Biocatalyst. Available at: [Link]

  • National Institutes of Health. (2016). Melanocytotoxic chemicals and their toxic mechanisms. Available at: [Link]

  • National Institutes of Health. (2022). Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling. Available at: [Link]

  • protocols.io. (2024). In vitro human tyrosinase inhibitory assay (human melanoma cell lysate based). Available at: [Link]

  • Briganti, S., Camera, E., & Picardo, M. (2003). Skin-lightening agents: New chemical and plant extracts -ongoing search for the holy grail! Pigment Cell Research.
  • Al-Saleh, I., & Al-Doush, I. (2011). The prevalence and risks of skin whitening products: A global health concern.
  • Journal of Applied Pharmaceutical Science. (2019). Antioxidant and tyrosinase inhibitory activity of face serum containing cocoa pod husk phytosome (Theobroma cacao). Available at: [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Available at: [Link]

  • Molecular and Cellular Biomedical Sciences. (2025). Development of a Melanogenesis Cell Model Using B16F10 Cell Line and Measurement of its Melanin Content Using μDrop Method. Available at: [Link]

  • Spandidos Publications. (2025). Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. Available at: [Link]

  • National Institutes of Health. (2017). Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. Available at: [Link]

  • Taylor & Francis Online. (2011). The dangers of skin-lightening creams. Available at: [Link]

  • DailyMed. Drug Facts. Available at: [Link]

  • MDPI. (2022). Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. Available at: [Link]

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  • Personal Touch Skincare. (2024). How Long Does It Take Kojic Acid to Lighten Skin? Available at: [Link]

  • PubMed. (2005). Kojic acid, a cosmetic skin whitening agent, is a slow-binding inhibitor of catecholase activity of tyrosinase. Available at: [Link]

  • Zeelab Pharmacy. (2024). Kojic Acid: Uses, Benefits, and Types of Products. Available at: [Link]

  • AMIK COSMETICS. 4-Butylresorcinol. Available at: [Link]

  • City Skin Clinic. (2025). 4-N-Butylresorcinol for Hyperpigmentation Treatment. Available at: [Link]

  • PubMed. (2013). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Available at: [Link]

  • Photozyme. Propanediol For Skin. Available at: [Link]

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Technical Comparison Guide: Reproducibility in the Synthesis of 4-Isopropylresorcinol

Author: BenchChem Technical Support Team. Date: February 2026

(Addressing the Nomenclature Ambiguity of "4-Isopropoxyresorcinol")

Executive Summary & Critical Disambiguation

The Nomenclature Challenge

Before addressing reproducibility, we must resolve a critical ambiguity in the topic request. "4-Isopropoxyresorcinol" implies an ether linkage (O-alkylation) at the 4-position of a 1,3-benzenediol core. However, in drug development and cosmetic chemistry, the term is frequently used colloquially or erroneously to refer to 4-Isopropylresorcinol (CAS 23504-03-2), a C-alkylated resorcinol derivative widely used as a skin-lightening agent and pharmaceutical intermediate [1, 2].

  • Target A: 4-Isopropylresorcinol (C-Alkyl) [1]

    • Structure: 4-(propan-2-yl)benzene-1,3-diol.[2][3]

    • Relevance: High (Cosmetics/Pharma).

    • Synthesis Challenge: Regioselectivity (C- vs O-alkylation) and polyalkylation control.

  • Target B: Resorcinol Monoisopropyl Ether (O-Alkyl)

    • Structure: 3-isopropoxyphenol.

    • Relevance: Intermediate (e.g., for Bisoprolol).

Scope of Guide: This guide focuses on Target A (4-Isopropylresorcinol) due to its dominance in "4-substituted" nomenclature and the specific reproducibility challenges associated with its synthesis (Friedel-Crafts selectivity). However, distinctions for O-alkylation prevention are integrated into the protocols.

Reproducibility Assessment

The synthesis of 4-isopropylresorcinol suffers from low reproducibility in "one-pot" direct alkylation methods due to thermodynamic competition between O-alkylation (ether formation) and C-alkylation (ring substitution), as well as the formation of 4,6-diisopropyl byproducts.

This guide compares two primary methodologies:

  • Method A (Direct Acid Catalysis): Low reproducibility, high throughput.

  • Method B (Stepwise Acylation-Reduction): High reproducibility, high purity (The "Gold Standard").

Comparative Analysis of Synthesis Routes

FeatureMethod A: Direct Friedel-Crafts AlkylationMethod B: Acylation-Reduction (ZnCl₂ Mediated)
Reaction Type Direct Electrophilic Aromatic SubstitutionFriedel-Crafts Acylation

Carbonyl Reduction
Reagents Resorcinol, Isopropanol/Propylene, H₂SO₄/Solid AcidResorcinol, Isobutyric Acid/Chloride, ZnCl₂, H₂/Pd-C
Regioselectivity Poor (Mixture of 4-alkyl, O-alkyl, 4,6-dialkyl)Excellent (Chelation control directs to 4-position)
Reproducibility Low (Highly sensitive to temp/stirring)High (Stepwise control eliminates isomers)
Yield (Isolated) 40–60% (after difficult purification)75–85% (overall)
Purification Requires fractional distillation/column chromatographyCrystallization (Self-purifying intermediates)
Scalability Difficult (Exotherm control, "runaway" dialkylation)Excellent (Standard unit operations)

Deep Dive: Experimental Protocols

Method A: Direct Alkylation (The "Quick" Route)

Use case: Rapid generation of crude material where purification resources are abundant.

Critique: This method relies on thermodynamic control. The usage of Isopropyl Alcohol (IPA) generates water, which dilutes the acid catalyst, shifting the equilibrium and leading to variable yields batch-to-batch [4].

Protocol:

  • Setup: 3-neck flask, reflux condenser, mechanical stirrer (magnetic stirring is insufficient for reproducibility).

  • Reaction: Charge Resorcinol (1.0 eq) and Amberlyst-15 (20 wt%) or H₂SO₄ (catalytic). Heat to 80°C.

  • Addition: Add Isopropanol (1.1 eq) dropwise over 4 hours. Crucial: Rapid addition favors O-alkylation.

  • Workup: Filter catalyst. Neutralize with NaHCO₃.

  • Purification: The crude contains ~60% 4-isopropyl, 20% 4,6-diisopropyl, and 10% ether. Fractional distillation is required (bp diff <15°C).

Method B: The "Gold Standard" (Acylation-Reduction)

Use case: GMP synthesis, high-purity requirements.

Scientific Rationale: This method locks the regiochemistry using Zinc Chloride (ZnCl₂). ZnCl₂ forms a coordination complex with the phenolic oxygens, activating the ortho-position (C4) and preventing O-acylation. The subsequent reduction is quantitative [3, 5].

Step 1: Synthesis of 2,4-Dihydroxyisobutyrophenone
  • Reagents: Resorcinol (110g, 1.0 mol), Isobutyric acid (88g, 1.0 mol), ZnCl₂ (150g, 1.1 mol).

  • Procedure:

    • Melt the mixture at 120°C (Solvent-free or in minimal chlorobenzene).

    • Stir for 3 hours. The reaction turns deep red/orange.

    • Quench: Cool to 60°C, add dilute HCl (to break the Zn-complex).

    • Isolation: The product precipitates as a solid upon cooling.[4] Filter and wash with water.[4]

    • Self-Validation Point: The intermediate has a sharp melting point. If the range is >2°C, recrystallize from methanol/water before proceeding.

Step 2: Reduction to 4-Isopropylresorcinol
  • Reagents: 2,4-Dihydroxyisobutyrophenone (from Step 1), Pd/C (5% loading), Methanol, H₂ (gas).

  • Procedure:

    • Dissolve intermediate in Methanol (5 vol).

    • Add Pd/C catalyst (2 wt% relative to substrate).

    • Hydrogenate at 40–60°C under 5–10 bar H₂ pressure for 6 hours.

    • Workup: Filter catalyst. Evaporate solvent.[4][5]

    • Crystallization: Recrystallize from Toluene or 1,2-Dichloroethane [6].

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates why Method B is superior for reproducibility. Method A creates a "divergent" pathway with irreversible byproducts, while Method B is "linear" and convergent.

G Resorcinol Resorcinol (Starting Material) DirectAlk Method A: Direct Alkylation (H+ / iPrOH) Resorcinol->DirectAlk Acylation Method B Step 1: ZnCl2 Acylation Resorcinol->Acylation Mix Crude Mixture DirectAlk->Mix O_Ether Byproduct: Resorcinol Mono-ether (O-Alkylation) Mix->O_Ether Kinetic Control Di_Alkyl Byproduct: 4,6-Diisopropylresorcinol (Over-alkylation) Mix->Di_Alkyl Thermodynamic Equilibrium Target_A Target: 4-Isopropylresorcinol Mix->Target_A Low Yield (40-60%) Intermediate Intermediate: 2,4-Dihydroxyisobutyrophenone Acylation->Intermediate Regioselective Chelation Reduction Method B Step 2: Catalytic Hydrogenation Intermediate->Reduction Reduction->Target_A High Yield (>80%)

Caption: Comparison of Synthetic Pathways. Method A (Red) leads to a complex mixture requiring difficult separation. Method B (Yellow) utilizes chelation control to linearly produce the target with high specificity.

Troubleshooting & Critical Control Points

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following control points are derived from scale-up failures:

  • The "Pink" Product Issue:

    • Observation: 4-Isopropylresorcinol oxidizes easily in air to form pink/red quinones.

    • Solution: Perform the final recrystallization with a trace of sodium dithionite or ascorbic acid. Store under Argon/Nitrogen.

  • ZnCl₂ Quality (Method B):

    • Causality: Wet ZnCl₂ loses catalytic activity (hydrolysis to inactive zinc hydroxychlorides).

    • Protocol: Always fuse (melt) anhydrous ZnCl₂ before adding reactants or use freshly opened anhydrous grade bottles.

  • O-Alkylation in Method A:

    • Control: If using Method A, keep the temperature above 80°C. Lower temperatures favor the kinetic product (Ether). Higher temperatures favor the thermodynamic product (C-alkyl) via rearrangement.

References

  • PubChem. (2025).[3][6] 4-Isopropylresorcinol Compound Summary. National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Google Patents. (2012). CN102351655A - Synthesis method of 4-isopropylresorcinol.
  • Teodorescu, F., et al. (2017).[7] Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc. Retrieved February 16, 2026, from [Link]

  • Google Patents. (2006). US20060129002A1 - Process for the synthesis of alkylresorcinols.

Sources

A Comparative Guide to the FTIR Spectrum of 4-(Propan-2-yloxy)benzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups and elucidate molecular architecture. This guide provides an in-depth interpretation of the FTIR spectrum of 4-(Propan-2-yloxy)benzene-1,3-diol, a substituted resorcinol derivative, by comparing its expected spectral features with those of related compounds.

Introduction: The Molecular Fingerprint

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[1] Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for the identification of the compound.[1] The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

The molecule of interest, this compound, possesses several key functional groups that will give rise to distinct absorption bands in its FTIR spectrum:

  • Hydroxyl (-OH) groups: Two phenolic hydroxyl groups are present.

  • Ether (C-O-C) linkage: An isopropyl ether group is attached to the benzene ring.

  • Aromatic ring (C=C): The benzene ring itself has characteristic vibrations.

  • Alkyl (C-H) groups: The isopropyl group contains C-H bonds.

This guide will dissect the expected FTIR spectrum of this molecule, drawing comparisons with the simpler, yet structurally related, molecules: Resorcinol (Benzene-1,3-diol) and Isopropyl Phenyl Ether .

Predicted FTIR Spectrum Analysis of this compound

Key Spectral Regions and Expected Vibrations:
  • O-H Stretching (3600-3200 cm⁻¹): The two phenolic -OH groups will exhibit a strong, broad absorption band in this region.[2][3] The broadness is a result of intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules.[2]

  • C-H Stretching (3100-2850 cm⁻¹):

    • Aromatic C-H: Weak to medium sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) due to the stretching vibrations of the C-H bonds on the benzene ring.

    • Aliphatic C-H: Stronger, sharp peaks are anticipated just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) corresponding to the asymmetric and symmetric stretching of the C-H bonds in the isopropyl group.

  • Aromatic C=C Stretching (1650-1450 cm⁻¹): The benzene ring will show a series of medium to sharp absorption bands in this region, characteristic of aromatic compounds.[2][4]

  • C-O Stretching (1300-1000 cm⁻¹):

    • Aryl Ether C-O: A strong, characteristic asymmetric C-O-C stretching band is expected between 1260 cm⁻¹ and 1200 cm⁻¹ for the aryl-alkyl ether linkage.[5]

    • Phenolic C-O: A strong C-O stretching band from the phenolic hydroxyl groups will also appear in this region, typically around 1200 cm⁻¹.

  • "Fingerprint" Region (< 1000 cm⁻¹): This region contains a complex series of peaks resulting from various bending vibrations (C-H out-of-plane bending, etc.) that are unique to the molecule's overall structure.

Comparative Spectral Analysis

To better understand the spectrum of this compound, a comparison with simpler, related molecules is insightful.

Resorcinol (Benzene-1,3-diol)

Resorcinol provides a baseline for the phenolic and aromatic features. Its FTIR spectrum is characterized by:

  • A very broad and strong O-H stretching band centered around 3200-3400 cm⁻¹.[4]

  • Aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region.[4]

  • A strong C-O stretching band around 1200 cm⁻¹.

The key difference in the spectrum of this compound will be the additional peaks corresponding to the isopropyl ether group.

Isopropyl Phenyl Ether

This molecule serves as a reference for the aryl-alkyl ether and isopropyl group vibrations. Its spectrum would show:

  • Strong aliphatic C-H stretching bands below 3000 cm⁻¹.

  • A prominent asymmetric C-O-C stretching band for the aryl ether linkage around 1240 cm⁻¹.[5]

  • The absence of the broad O-H stretching band seen in phenols.

Summary of Comparative Spectral Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Resorcinol Isopropyl Phenyl Ether
Phenolic -OHO-H Stretch3600-3200 (Broad, Strong)PresentAbsent
Aromatic C-HC-H Stretch3100-3000 (Weak-Medium)PresentPresent
Aliphatic C-HC-H Stretch2980-2850 (Strong)AbsentPresent
Aromatic C=CC=C Stretch1650-1450 (Medium)PresentPresent
Aryl Ether C-OAsymmetric C-O-C Stretch~1240 (Strong)AbsentPresent
Phenolic C-OC-O Stretch~1200 (Strong)PresentAbsent

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR spectroscopy that requires minimal sample preparation.[6][7]

Step-by-Step Methodology:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Collection:

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Record a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[8]

    • Set the spectral resolution to 4 cm⁻¹ for routine analysis.[8]

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • If necessary, perform a baseline correction to ensure all peaks originate from the same horizontal axis.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing Molecular Structure and Vibrational Modes

The following diagrams illustrate the molecular structure and the key vibrational modes discussed.

Figure 1: Molecular Structure of this compound

vibrational_modes cluster_molecule This compound cluster_spectrum FTIR Spectrum (cm⁻¹) OH O-H groups OH_stretch 3600-3200 (Broad, Strong) OH->OH_stretch O-H Stretch CH_aliphatic Isopropyl C-H CH_stretch 3100-2850 (Sharp, Strong) CH_aliphatic->CH_stretch CH_aromatic Aromatic C-H CH_aromatic->CH_stretch CC_aromatic Aromatic C=C CC_stretch 1650-1450 (Medium) CC_aromatic->CC_stretch C=C Stretch CO_ether Aryl Ether C-O CO_stretch 1300-1000 (Strong) CO_ether->CO_stretch C-O Stretch CO_phenol Phenolic C-O CO_phenol->CO_stretch

Figure 2: Key Vibrational Modes and Corresponding FTIR Regions

Conclusion

The FTIR spectrum of this compound is a composite of the characteristic absorptions of its phenolic, aromatic, and ether functionalities. By understanding the expected positions, shapes, and intensities of these bands and comparing them to simpler, related molecules, a confident and accurate interpretation of the experimental spectrum can be achieved. This guide provides the foundational knowledge for researchers to utilize FTIR spectroscopy effectively in the structural elucidation of complex organic molecules.

References

  • ResearchGate. (n.d.). Fig4.2(a) FTIR spectrum of pure resorcinol The Broad Band at 3261 cm -1...
  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for...
  • Physical Chemistry Lab #2. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of resorcinol–formaldehyde resin polymer (a), and carbon...
  • National Institute of Standards and Technology. (n.d.). Resorcinol. NIST Chemistry WebBook. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, August 27). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Supplementary Information File. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Agilent. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Prop-2-en-1-yl)benzene-1,3-diol. Retrieved from [Link]

  • AZoM.com. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Propan-2-yloxy)benzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Propan-2-yloxy)benzene-1,3-diol, grounding each procedural recommendation in established safety principles and regulatory standards.

Section 1: Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is essential. This compound, as a derivative of resorcinol, belongs to the phenol family. Phenolic compounds, as a class, are known for their potential to cause skin and eye irritation, and some can be toxic if absorbed through the skin or ingested.[1] Therefore, treating this compound with a high degree of caution is imperative.

Key Hazard Considerations:

  • Corrosivity and Irritation: Phenolic compounds can be corrosive to the skin and eyes.[1]

  • Toxicity: Many phenols are toxic and can be readily absorbed through the skin, potentially leading to systemic health effects.[1]

  • Environmental Hazard: Improper disposal can lead to contamination of waterways, posing a threat to aquatic life.[2]

A comprehensive review of the Safety Data Sheet (SDS) for this compound is the critical first step before handling this chemical. If a specific SDS is not available, consulting the SDS for structurally similar compounds, such as resorcinol, is a prudent alternative.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling and disposing of this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene gloves.To prevent skin contact and absorption of the chemical.[1]
Eye Protection Chemical safety goggles. A face shield should be worn if there is a risk of splashing.To protect the eyes from splashes, which can cause serious damage.[1]
Lab Coat A standard laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of any harmful vapors or aerosols. Always consult your institution's environmental health and safety (EHS) office for specific guidance.[3]
Section 3: Disposal Workflow - A Step-by-Step Procedural Guide

The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]

The following workflow provides a logical sequence for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Pickup Prep Gather Necessary PPE and Waste Materials Contain Transfer Waste to a Designated Hazardous Waste Container Prep->Contain Proceed with Caution Label Label the Container Clearly and Accurately Contain->Label Ensure Proper Identification Store Store the Waste Container in a Designated Satellite Accumulation Area Label->Store Segregate from Incompatible Wastes Request Request Waste Pickup Through Your Institution's EHS Office Store->Request Follow Institutional Protocols

Figure 1: A procedural workflow for the safe disposal of this compound.

Detailed Procedural Steps:

  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Obtain a designated hazardous waste container that is compatible with phenolic compounds. Glass or polyethylene containers are generally suitable.[5] Ensure the container has a secure, leak-proof lid.

    • Prepare a hazardous waste label for the container.

  • Waste Transfer:

    • Carefully transfer the this compound waste into the designated container. If the waste is a solid, use a clean scoop or spatula. If it is a liquid, pour slowly to avoid splashing.

    • Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity to allow for expansion of vapors.

    • Securely close the container lid.

  • Labeling:

    • Affix the hazardous waste label to the container.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The specific hazards (e.g., "Toxic," "Irritant")

      • The date the waste was first added to the container

      • Your name and laboratory information

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • This area should be away from general work areas and incompatible chemicals. Phenolic compounds should be stored separately from strong oxidizing agents.[1]

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Pickup and Disposal:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

    • Do not attempt to transport the hazardous waste yourself. Trained EHS professionals will handle the final disposal in accordance with all local, state, and federal regulations.[6]

Section 4: Managing Spills and Contaminated Materials

Accidents can happen, and a clear plan for managing spills is essential.

For Small Spills (less than 50 mL):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[1]

  • Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • All materials used for cleanup (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste.[7]

For Large Spills (greater than 50 mL):

  • Evacuate the immediate area.

  • If the substance is volatile or if there is a risk of inhalation, evacuate the entire laboratory and close the doors.

  • Contact your institution's EHS office or emergency response team immediately.[1] Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.

Section 5: Regulatory Framework

The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Specifically, as a resorcinol derivative, it may fall under the U201 hazardous waste listing.[8] It is the responsibility of the waste generator (the laboratory) to properly classify and manage hazardous waste in compliance with these regulations.[6][9]

By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical reagents. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

  • McGill University. (n.d.). Chemical waste. Hazardous Waste Management. Retrieved from [Link]

  • New Jersey Department of Health. (2010, September). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Material Safety Data Sheet: Resorcinol. Retrieved from [Link]

  • UC Berkeley, Environment, Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.